2,3-Dichloro-6,7-dimethoxyquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-6,7-dimethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGVKCNEXNZDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347404 | |
| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1790-91-6 | |
| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Dichloro-6,7-dimethoxyquinoxaline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic methodologies for 2,3-Dichloro-6,7-dimethoxyquinoxaline. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available data and infers properties and protocols based on established chemical principles and the known reactivity of related quinoxaline derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Chemical Structure and Properties
This compound is a substituted heterocyclic compound built upon a quinoxaline core. The quinoxaline structure itself, a fusion of benzene and pyrazine rings, is a well-known pharmacophore present in numerous biologically active compounds. The addition of chloro groups at the 2 and 3 positions and methoxy groups at the 6 and 7 positions significantly influences the molecule's electronic properties, reactivity, and potential biological activity.
Table 1: Chemical Identifiers and Molecular Properties
| Identifier | Value |
| CAS Number | 1790-91-6[1][2][3] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂[2][3] |
| Molecular Weight | 259.09 g/mol [2][3] |
| Canonical SMILES | COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC[4] |
| InChI Key | NQGVKCNEXNZDPT-UHFFFAOYSA-N[4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 178 °C | [1] |
| Boiling Point (Predicted) | 337.5 ± 37.0 °C | [1][4] |
| Density (Predicted) | 1.424 ± 0.06 g/cm³ | [1][4] |
| Purity | >98% (as specified by commercial suppliers) | [2][3][5] |
| Appearance | White to yellow to orange powder/crystal | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Synthesis Methodology
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
This protocol is adapted from general procedures for the synthesis of quinoxalinediols from o-phenylenediamines and oxalic acid.
-
Materials:
-
1,2-Diamino-4,5-dimethoxybenzene
-
Oxalic acid dihydrate
-
4M Hydrochloric acid
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Filtration apparatus
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,2-diamino-4,5-dimethoxybenzene in 4M hydrochloric acid.
-
Add a solution of oxalic acid dihydrate in water to the flask.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product, 2,3-dihydroxy-6,7-dimethoxyquinoxaline, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash thoroughly with cold deionized water to remove any remaining acid, and dry under vacuum.
-
Protocol 2: Synthesis of this compound
This protocol is a general method for the chlorination of 2,3-dihydroxyquinoxalines.
-
Materials:
-
2,3-Dihydroxy-6,7-dimethoxyquinoxaline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice water
-
Standard laboratory glassware for reactions under anhydrous conditions.
-
Filtration apparatus
-
-
Procedure:
-
To a flask containing 2,3-dihydroxy-6,7-dimethoxyquinoxaline, add phosphorus oxychloride and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours under a dry atmosphere. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The crude this compound will precipitate.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Spectral Data
Detailed and verified spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely published. The following table provides predicted and expected spectral characteristics. Researchers are advised to obtain and interpret their own spectral data for synthesized samples.
Table 3: Predicted and Expected Spectral Data
| Technique | Expected/Predicted Characteristics |
| ¹H NMR | Two singlets in the aromatic region corresponding to the protons at positions 5 and 8. Two singlets for the methoxy group protons. The exact chemical shifts would need to be determined experimentally. |
| ¹³C NMR | Signals corresponding to the two equivalent aromatic CH carbons, two equivalent methoxy carbons, two equivalent carbons bearing the methoxy groups, two equivalent carbons bearing the chlorine atoms, and two equivalent quaternary carbons of the benzene ring. |
| IR (Infrared) Spectroscopy | Characteristic peaks for C-H stretching of the aromatic ring and methoxy groups, C=N and C=C stretching of the quinoxaline core, C-O stretching of the methoxy groups, and C-Cl stretching. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 259.09 g/mol , with a characteristic isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4). |
Biological Activity
While there is no specific biological activity data reported for this compound in the reviewed literature, the quinoxaline scaffold is a key feature in many compounds with a broad range of pharmacological activities.
Quinoxaline derivatives have been reported to exhibit:
The presence of the dichloro and dimethoxy substituents on the quinoxaline core of the title compound suggests that it could be a valuable intermediate for the synthesis of novel therapeutic agents. The chlorine atoms at the 2 and 3 positions are good leaving groups, allowing for nucleophilic substitution to generate a library of new derivatives for biological screening.
Logical Relationships in Drug Discovery
The utility of this compound in drug discovery can be visualized as a workflow where it serves as a key building block.
Caption: Drug discovery workflow starting from this compound.
Conclusion
This compound is a chemical compound with potential applications in pharmaceutical and materials science research. While detailed experimental data is scarce, this guide provides a framework for its synthesis and an understanding of its chemical properties based on the well-established chemistry of quinoxalines. The reactive nature of the chloro substituents makes it an attractive starting material for the development of novel compounds with potentially interesting biological activities. Further research is warranted to fully characterize this compound and explore its synthetic utility and pharmacological potential.
References
- 1. This compound CAS#: 1790-91-6 [amp.chemicalbook.com]
- 2. 1790-91-6 this compound AKSci 5328AJ [aksci.com]
- 3. 1790-91-6|this compound|BLD Pharm [bldpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. aksci.com [aksci.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,3-Dichloro-6,7-dimethoxyquinoxaline: Identification, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dichloro-6,7-dimethoxyquinoxaline, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its identification, physicochemical properties, a general synthesis protocol, and its potential applications in drug discovery and development. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow for its synthesis is provided.
Identification and Chemical Properties
This compound is a substituted quinoxaline derivative with the Chemical Abstracts Service (CAS) registry number 1790-91-6 .[1][2][3][4][5][6] The quinoxaline core is a recognized privileged scaffold in medicinal chemistry, and this particular derivative, with its reactive chloro groups and electron-donating methoxy substituents, serves as a versatile intermediate for the synthesis of more complex molecules.
Below is a summary of its key identifiers and physicochemical properties.
| Identifier | Value |
| CAS Number | 1790-91-6 |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ |
| Molecular Weight | 259.09 g/mol [1] |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=CC2=C(C=C1OC)N=C(C(=N2)Cl)Cl |
| InChI Key | NQGVKCNEXNZDPT-UHFFFAOYSA-N |
Table 1: Chemical Identifiers for this compound
| Property | Value |
| Melting Point | 178 °C[3] |
| Boiling Point (Predicted) | 337.5 ± 37.0 °C[3] |
| Density (Predicted) | 1.424 ± 0.06 g/cm³[3] |
| pKa (Predicted) | -4.87 ± 0.48[3] |
Table 2: Physicochemical Properties of this compound
Synthesis
The synthesis of 2,3-dichloroquinoxaline derivatives generally involves the condensation of a substituted o-phenylenediamine with an appropriate 1,2-dicarbonyl compound, followed by chlorination. A one-pot method has been described for the synthesis of various 2,3-dichloroquinoxaline derivatives, which can be adapted for this compound.[7] This approach is efficient and avoids the isolation of intermediates.
General Experimental Protocol: One-Pot Synthesis
This protocol is based on the general method for preparing 2,3-dichloroquinoxaline derivatives and is a plausible route for the synthesis of this compound.
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
Oxalic acid
-
Phosphorus oxychloride (POCl₃)
-
Toluene or Xylene
-
Silica gel or Methanesulfonic acid (catalyst)
Procedure:
-
To a solution of 4,5-dimethoxy-1,2-phenylenediamine and oxalic acid in toluene, add a catalytic amount of silica gel or methanesulfonic acid.
-
Heat the reaction mixture to 110 °C.
-
Slowly add phosphorus oxychloride to the reaction mixture.
-
Maintain the reaction at 110 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Identification and Characterization
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the quinoxaline ring, and two singlets in the aliphatic region corresponding to the two methoxy groups.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the quinoxaline core and the carbons of the methoxy groups. The carbons attached to the chlorine atoms will appear at a characteristic downfield shift.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (259.09 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H aromatic stretching, C=N stretching of the pyrazine ring, C-O stretching of the methoxy groups, and C-Cl stretching.
Applications in Drug Development
Quinoxaline derivatives are a significant class of heterocyclic compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery. The 2,3-dichloroquinoxaline core, in particular, serves as a versatile building block for creating diverse molecular libraries through nucleophilic substitution reactions at the 2- and 3-positions.
The presence of the two chlorine atoms in this compound makes it an excellent electrophilic substrate for reactions with various nucleophiles, such as amines, thiols, and alcohols. This reactivity allows for the facile introduction of different pharmacophores, enabling the synthesis of novel compounds with potential therapeutic applications. The dimethoxy groups on the benzene ring can also influence the compound's solubility, lipophilicity, and electronic properties, which are crucial for its biological activity and pharmacokinetic profile.
While specific examples of drugs synthesized directly from this compound are not widely reported in publicly available literature, its structural similarity to other biologically active quinoxaline and quinazoline derivatives suggests its potential as a key intermediate in the development of novel therapeutic agents, particularly in areas such as oncology and infectious diseases.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and reactive sites make it an ideal starting material for the synthesis of a wide range of novel heterocyclic compounds. This guide provides essential information for researchers and developers working with this compound, from its basic properties to its potential applications in the creation of new pharmaceuticals. Further research into the specific applications and biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. manusaktteva.com [manusaktteva.com]
- 2. 1790-91-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 1790-91-6 [amp.chemicalbook.com]
- 4. 1790-91-6 this compound AKSci 5328AJ [aksci.com]
- 5. molcore.com [molcore.com]
- 6. This compound | CAS: 1790-91-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 2,3-Dichloro-6,7-dimethoxyquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2,3-dichloro-6,7-dimethoxyquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and characterization.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Instrument Frequency |
| 7.25 | Singlet | 2H | Ar-H | CDCl₃ | 400 MHz |
| 4.04 | Singlet | 6H | -OCH₃ | CDCl₃ | 400 MHz |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~150-155 | C-O |
| ~140-145 | C-Cl |
| ~135-140 | Quaternary C |
| ~105-110 | Ar-CH |
| ~56 | -OCH₃ |
Table 3: Mass Spectrometry Data
| m/z | Ion | Method |
| 260 | [M]⁺ | GC-MS |
Table 4: Infrared (IR) Spectroscopy Data
Specific experimental IR data for this compound is not detailed in the available literature. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Mode |
| ~3050-3100 | C-H (Aromatic) | Stretching |
| ~2950-3000 | C-H (Methoxy) | Stretching |
| ~1580-1610 | C=C (Aromatic) | Stretching |
| ~1450-1500 | C=N | Stretching |
| ~1200-1300 | C-O (Aryl ether) | Asymmetric Stretching |
| ~1000-1100 | C-O (Aryl ether) | Symmetric Stretching |
| ~700-850 | C-Cl | Stretching |
Experimental Protocols
The following protocols are based on methodologies reported in the synthesis and characterization of this compound and related compounds[1].
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of its precursor, 6,7-dimethoxyquinoxaline-2,3-dione.
Materials:
-
6,7-dimethoxyquinoxaline-2,3-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloroethane
Procedure:
-
A mixture of 6,7-dimethoxyquinoxaline-2,3-dione (1 equivalent) and phosphorus oxychloride (20 equivalents) is prepared in dichloroethane.
-
A few drops of dry DMF are added as a catalyst.
-
The reaction mixture is heated to 363 K (90 °C) and stirred for 16 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in dichloromethane and filtered through celite to remove any insoluble impurities.
-
The crude product is purified by flash chromatography to yield pure this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR spectra are recorded on a 400 MHz spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm).
Mass Spectrometry
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.
Data Acquisition:
-
Gas Chromatography-Mass Spectrometry (GC-MS) is performed using an instrument equipped with a suitable capillary column (e.g., Supelco® SLBTM-5ms).
-
The mass spectrometer is operated in electron ionization (EI) mode.
Infrared Spectroscopy
Sample Preparation:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Workflow and Pathway Visualizations
The following diagrams illustrate the key experimental and logical workflows described in this guide.
Caption: Synthetic and analytical workflow for this compound.
Caption: Logical pathway for structure elucidation from spectroscopic data.
References
Physical and chemical properties of 2,3-Dichloro-6,7-dimethoxyquinoxaline
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dichloro-6,7-dimethoxyquinoxaline. The information presented herein is intended for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide summarizes the currently accessible information from chemical suppliers and draws general context from the broader class of quinoxaline derivatives.
Chemical Identity and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 259.09 g/mol | [1] |
| Boiling Point | 337.5 °C at 760 mmHg | [2] |
| Density | 1.424 g/cm³ | [2] |
| Flash Point | 157.9 °C | [2] |
| CAS Number | 1790-91-6 | [1][2] |
| Canonical SMILES | COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC | [2] |
| InChI Key | NQGVKCNEXNZDPT-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not identified in the surveyed literature, a general method for preparing 2,3-dichloroquinoxaline derivatives has been patented. This "one-pot boiling" method involves the reaction of an o-phenylenediamine derivative with oxalic acid and subsequent treatment with a chlorinating agent like phosphorus oxychloride.[3]
For the synthesis of this compound, the logical starting material would be 4,5-dimethoxy-1,2-phenylenediamine. The general synthetic workflow is depicted below.
Caption: General synthetic pathway for 2,3-dichloroquinoxaline derivatives.
The reactivity of 2,3-dichloroquinoxalines is characterized by the two electrophilic carbon atoms in the pyrazine ring, which are susceptible to nucleophilic substitution.[4] This reactivity allows for the introduction of various functional groups at the 2 and 3 positions, making 2,3-dichloroquinoxaline derivatives valuable intermediates in the synthesis of more complex molecules with potential biological activities.[4]
Spectral Data
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or the associated signaling pathways of this compound. However, the quinoxaline scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[6]
For instance, some quinoxaline derivatives have been investigated as anticancer agents, with some studies pointing towards the modulation of signaling pathways like the PI3K/AKT/mTOR pathway, although this was for a structurally different indolo[2,3-b]quinoline.[7] Other research on quinoxaline-containing compounds has demonstrated anti-schistosomal activities, utilizing 2,3-Dichloro-6-nitroquinoxaline as a key synthetic precursor.[8]
The logical workflow for investigating the biological activity of a novel quinoxaline derivative like this compound would typically involve a series of in vitro and in vivo studies.
Caption: A typical workflow for the evaluation of biological activity.
Conclusion
This compound is a chemical compound for which basic physical data is available primarily from commercial suppliers. While detailed experimental protocols for its synthesis and its specific spectral and biological properties are not extensively documented in publicly accessible literature, its chemical structure suggests it could be a valuable intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry, leveraging the known reactivity of the 2,3-dichloroquinoxaline core. Further research is required to fully characterize this molecule and explore its potential biological activities.
References
- 1. 1790-91-6|this compound|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR [m.chemicalbook.com]
- 6. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Physicochemical Properties of 2,3-Dichloro-6,7-dimethoxyquinoxaline
An In-depth Technical Guide on the Solubility and Stability of 2,3-Dichloro-6,7-dimethoxyquinoxaline
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1790-91-6 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | [2][3] |
| Molecular Weight | 259.09 g/mol | [2][3] |
| Melting Point | 178 °C | [1] |
| Boiling Point (Predicted) | 337.5 ± 37.0 °C | [1][4] |
| Density (Predicted) | 1.424 ± 0.06 g/cm³ | [1][4] |
| Purity Specification | ≥ 98% | [2][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Solubility Profile and Determination
The solubility of quinoxaline derivatives is influenced by factors such as the nature and position of substituents, crystal lattice energy, and the physicochemical properties of the solvent.[6] Generally, the planar and aromatic nature of the quinoxaline core can lead to poor solubility in aqueous solutions.[6] However, they tend to be soluble in various organic solvents.[7][8] For this compound, the presence of two methoxy groups may slightly increase polarity, while the dichloro substitutions contribute to its lipophilicity.
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
The isothermal saturation method is a robust technique to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[6]
1. Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, ethyl acetate, chloroform)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Sample Collection: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any solid particles.
-
Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound. A pre-established calibration curve of the compound in the same solvent should be used for accurate quantification.
-
Data Reporting: The solubility is typically reported in units of mg/mL or mol/L.
Stability Profile and Assessment
The stability of a pharmaceutical compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to various environmental conditions over time to monitor for degradation.
Experimental Protocol: Forced Degradation and Stability-Indicating Method
Forced degradation studies are conducted to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[9]
1. Forced Degradation Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of a strong acid (e.g., 0.1 N HCl) and heat.
-
Base Hydrolysis: Dissolve the compound in a solution of a strong base (e.g., 0.1 N NaOH) and heat.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3-30% H₂O₂).
-
Thermal Stress: Expose the solid compound or a solution to high temperatures (e.g., 60-80 °C).
-
Photostability: Expose the solid compound or a solution to light of a specified wavelength and intensity, as per ICH Q1B guidelines.
2. Development of a Stability-Indicating Analytical Method:
-
A stability-indicating method, typically HPLC, must be able to separate the intact drug from its degradation products.[10]
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness.
-
Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) can be used to confirm that the peak for the parent drug is free from any co-eluting degradants.
3. Long-Term Stability Study:
-
Store the compound under controlled temperature and humidity conditions as recommended by the International Council for Harmonisation (ICH) guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Monitor for changes in physical appearance, purity (assay), and the formation of degradation products.
In the absence of specific signaling pathway information for this compound, no pathway diagrams can be generated at this time. The provided protocols and diagrams offer a foundational approach for researchers to systematically determine the solubility and stability of this compound, contributing to a more comprehensive understanding of its potential in drug development and other scientific applications.
References
- 1. This compound CAS#: 1790-91-6 [amp.chemicalbook.com]
- 2. 1790-91-6 this compound AKSci 5328AJ [aksci.com]
- 3. 1790-91-6|this compound|BLD Pharm [bldpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 8. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Dimethoxyquinoxaline Compounds: A Technical Guide to Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethoxyquinoxaline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of these compounds, with a primary focus on their applications in oncology, neurodegenerative diseases, and inflammatory disorders. We present a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of dimethoxyquinoxaline-based therapeutics.
Introduction
The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, is a privileged structure in drug discovery due to its diverse pharmacological properties. The addition of dimethoxy functional groups to this core can significantly modulate the physicochemical and biological properties of the resulting compounds, leading to enhanced potency and target selectivity. This guide delves into the specific therapeutic potential of dimethoxyquinoxaline derivatives, highlighting their interactions with key biological targets and the signaling pathways they modulate.
Therapeutic Targets in Oncology
Dimethoxyquinoxaline compounds have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth, proliferation, and survival.
Receptor Tyrosine Kinase Inhibition: The c-Met Example
The hepatocyte growth factor receptor, c-Met, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers. A series of 6,7-dimethoxy-4-anilinoquinoline derivatives have been identified as potent inhibitors of c-Met.
The inhibitory activity of a lead 6,7-dimethoxy-4-anilinoquinoline compound against the c-Met kinase and its cytotoxic effects on various cancer cell lines are summarized below.
| Compound | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12n | c-Met | 0.030 ± 0.008 | A549 (Lung Cancer) | 7.3 ± 1.0 | [1][2] |
| MCF-7 (Breast Cancer) | 6.1 ± 0.6 | [1][2] | |||
| MKN-45 (Gastric Cancer) | 13.4 ± 0.5 | [1][2] |
Downstream Signaling Pathways
The inhibition of c-Met by dimethoxyquinoxaline compounds disrupts downstream signaling cascades critical for cancer cell survival and proliferation, including the PI3K/Akt/mTOR and RAS/MEK/ERK pathways.
Therapeutic Targets in Neurodegenerative Diseases
Dimethoxyquinoxaline derivatives have shown potential as neuroprotective agents, particularly in the context of Alzheimer's disease, by targeting key enzymes involved in the disease pathology.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Certain quinoxaline derivatives have been identified as potent inhibitors of GSK-3β.
| Compound | Target | IC50 (µM) | Reference |
| Compound 45 | GSK-3β | 0.18 | [3][4] |
Antimicrobial and Anti-inflammatory Potential
Dimethoxyquinoxaline derivatives have also demonstrated promising activity against various microbial pathogens and have shown potent anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial potential of quinoxaline derivatives has been evaluated against a range of bacteria and fungi, with some compounds exhibiting significant inhibitory effects.
| Compound | Microorganism | MIC (µM) | Reference |
| Compound 7a | S. aureus (MDR) | 4.91 - 9.82 | [5] |
| Compound 9b | Gram-positive/negative bacteria & fungi | 2.44 - 180.14 | [5] |
| Compound 10a | Gram-positive/negative bacteria & fungi | 2.44 - 180.14 | [5] |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoxaline derivatives are attributed to their ability to inhibit key inflammatory mediators, such as p38α mitogen-activated protein kinase (MAPK).
| Compound | Target | IC50 (µM) | In Vivo Model | % Inhibition | Reference |
| Compound 4a | p38α MAPK | 0.042 | Carrageenan-induced paw edema | 83.61 | [6] |
| Compound 4d | p38α MAPK | - | Carrageenan-induced paw edema | 82.92 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro c-Met Kinase Assay
Objective: To determine the in vitro inhibitory activity of dimethoxyquinoxaline compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test dimethoxyquinoxaline compounds
-
Positive control inhibitor (e.g., Crizotinib)
-
96-well or 384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in an appropriate solvent (e.g., DMSO).
-
Add the diluted compounds to the wells of the assay plate. Include a vehicle control (DMSO only).
-
Add the c-Met kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the signal according to the specific assay kit instructions (e.g., by adding a detection reagent that measures ADP production).
-
Measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of dimethoxyquinoxaline compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test dimethoxyquinoxaline compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution for Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of dimethoxyquinoxaline compounds against microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Test dimethoxyquinoxaline compounds
-
Positive control antibiotic/antifungal
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microbial strain.
-
Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add the standardized inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory activity of dimethoxyquinoxaline compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Test dimethoxyquinoxaline compounds
-
Positive control anti-inflammatory drug (e.g., Indomethacin)
-
Pletysmometer or calipers
Procedure:
-
Administer the test compounds or the positive control to the animals via an appropriate route (e.g., oral, intraperitoneal).
-
After a specified time, induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle-treated control group.
Synthesis and Experimental Workflows
The synthesis of dimethoxyquinoxaline derivatives often involves multi-step procedures. A general workflow for the synthesis of 6,7-dimethoxy-4-anilinoquinolines is depicted below.
Conclusion
Dimethoxyquinoxaline compounds represent a promising class of molecules with diverse therapeutic potential. Their ability to potently and selectively inhibit key biological targets in oncology, neurodegenerative diseases, and inflammatory conditions underscores their importance in modern drug discovery. The data and protocols presented in this guide provide a solid foundation for further research and development of novel dimethoxyquinoxaline-based therapeutics. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical efficacy into clinical success.
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated plus maze protocol [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2,3-Dichloro-6,7-dimethoxyquinoxaline: A Versatile Scaffold for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6,7-dimethoxyquinoxaline is a heterocyclic compound that serves as a pivotal building block in the realms of medicinal chemistry and materials science. Its quinoxaline core, a fused bicyclic system of benzene and pyrazine rings, is a privileged structure in drug discovery, known to interact with the ATP-binding site of numerous kinases. The presence of two reactive chlorine atoms at the 2 and 3 positions, coupled with the electron-donating methoxy groups on the benzene ring, imparts a unique chemical reactivity to the molecule, making it an ideal starting material for the synthesis of a diverse array of functional molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility in the development of kinase inhibitors and its potential in organic electronics.
Synthesis and Reactivity
While specific experimental data for the synthesis of this compound is not extensively reported in the literature, a highly plausible and efficient synthetic route involves the condensation of 4,5-dimethoxy-1,2-phenylenediamine with a suitable C2-electrophile, typically oxalyl chloride. This method is a standard and widely used approach for the formation of the quinoxaline ring system.
A related and well-documented procedure is the synthesis of the isomeric 2,4-dichloro-6,7-dimethoxyquinazoline, which proceeds from 6,7-dimethoxyquinazolin-2,4-dione and a chlorinating agent like phosphorus oxychloride.[1][2][3]
The primary utility of this compound as a synthetic building block stems from the high reactivity of its two chlorine atoms. These positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents. This reactivity is the cornerstone of its application in constructing libraries of compounds for drug discovery and for tuning the electronic properties of materials.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1790-91-6 | [4] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | Inferred |
| Molecular Weight | 259.09 g/mol | Inferred |
| Appearance | Expected to be a solid at room temperature | Inferred |
Table 2: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Chemical Shifts (ppm) |
| ¹H NMR | The two aromatic protons on the benzene ring are expected to appear as singlets in the range of 7.0-7.5 ppm. The six protons of the two methoxy groups would likely appear as a single peak around 3.9-4.1 ppm. |
| ¹³C NMR | The carbon atoms attached to the chlorine atoms are expected to have signals in the downfield region, typically around 140-150 ppm. The carbons of the benzene ring would appear in the 100-150 ppm range, with those attached to the methoxy groups being more shielded. The methoxy carbons would have a characteristic signal around 55-60 ppm. |
Applications in Synthesis
Kinase Inhibitors
The quinoxaline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5] Its ability to mimic the adenine core of ATP allows it to bind to the hinge region of the kinase active site. The this compound core is an excellent starting point for creating libraries of potential kinase inhibitors through the sequential or simultaneous substitution of the chlorine atoms.
A general workflow for the synthesis of kinase inhibitors using a dichloroquinoxaline scaffold is depicted below. This typically involves a nucleophilic aromatic substitution with an amine, followed by a palladium-catalyzed cross-coupling reaction to introduce further diversity.
Many kinase inhibitors target specific signaling pathways that are dysregulated in diseases like cancer. For example, Fibroblast Growth Factor Receptor (FGFR) inhibitors, which can be synthesized from quinoxaline scaffolds, block the downstream signaling that leads to cell proliferation and survival.[6]
Organic Electronics
Quinoxaline derivatives have also found applications in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[7] The electron-deficient nature of the pyrazine ring makes quinoxalines good electron-transporting materials. The ability to functionalize the this compound core allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance. By introducing different aromatic or heterocyclic substituents, the emission color and efficiency of OLEDs can be controlled.
Experimental Protocols
The following are representative experimental protocols for the key transformations of a dichloro-quinoxaline/quinazoline scaffold, based on procedures for analogous compounds.
Synthesis of 2-Amino-3-chloro-6,7-dimethoxyquinoxaline Derivative (via SNAr)
This protocol describes a general procedure for the nucleophilic aromatic substitution of one of the chlorine atoms with an amine.
Materials:
-
This compound (1.0 eq)
-
Substituted primary or secondary amine (1.1 eq)
-
A non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq)
-
A high-boiling point solvent such as 2-propanol or N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in the chosen solvent, add the substituted amine and DIPEA.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
-
Characterize the purified product by NMR and mass spectrometry.
Synthesis of a Disubstituted Quinoxaline via Suzuki Coupling
This protocol outlines a general procedure for a Suzuki cross-coupling reaction to substitute the second chlorine atom.
Materials:
-
2-Amino-3-chloro-6,7-dimethoxyquinoxaline derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
A palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq)
-
A base such as K₂CO₃ or Cs₂CO₃ (2.0 eq)
-
A solvent system such as 1,4-dioxane/water or toluene/ethanol/water
Procedure:
-
In a reaction vessel, combine the 2-amino-3-chloro-6,7-dimethoxyquinoxaline derivative, the boronic acid, the palladium catalyst, and the base.
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, then add it to the reaction vessel.
-
Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 8-16 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired disubstituted quinoxaline.
-
Characterize the final product by NMR and mass spectrometry.
Conclusion
This compound is a highly valuable and versatile building block for synthetic chemistry. Its reactive chlorine atoms provide convenient handles for the introduction of a wide range of functional groups, enabling the rapid synthesis of diverse molecular architectures. This makes it a particularly attractive starting material for the development of novel kinase inhibitors in the field of drug discovery and for the creation of new materials for organic electronics. The synthetic protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the full potential of this powerful synthetic intermediate.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 3. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 4. This compound CAS#: 1790-91-6 [amp.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
The Electron-Deficient Nature of the 2,3-Dichloroquinoxaline Core: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical reactivity.[1] Among its derivatives, 2,3-dichloroquinoxaline (DCQX) stands out as a crucial and highly reactive building block. This technical guide provides an in-depth exploration of the electron-deficient nature of the DCQX core, its synthetic utility in nucleophilic aromatic substitution and cross-coupling reactions, and its application in the development of targeted therapeutics.
The Electron-Deficient Core and its Reactivity
The defining characteristic of the 2,3-dichloroquinoxaline core is its pronounced electron-deficient nature. This property arises from the presence of two nitrogen atoms within the pyrazine ring and the strong electron-withdrawing inductive effect of the two chlorine atoms at the C2 and C3 positions. This electron deficiency renders the quinoxaline ring highly susceptible to nucleophilic attack, making it an excellent electrophilic partner in a variety of chemical transformations.[2][3]
The primary mode of reaction for DCQX is nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a tetrahedral intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the quinoxaline ring, resulting in the substituted product. The high reactivity of the two chlorine atoms allows for either mono- or di-substitution, which can often be controlled by stoichiometry and reaction conditions.[2][4]
Beyond SNAr, the chlorine atoms on the DCQX core also serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a vast array of complex quinoxaline derivatives.[5]
Data Presentation: Reactivity of 2,3-Dichloroquinoxaline
The versatility of 2,3-dichloroquinoxaline as a synthetic precursor is demonstrated by its reactions with a wide range of nucleophiles and in cross-coupling reactions. The following tables summarize representative quantitative data for these transformations.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3-Dichloroquinoxaline
| Nucleophile Type | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| N-Nucleophiles | Ammonia | 2-Amino-3-chloroquinoxaline / 2,3-Diaminoquinoxaline | Dependent on conditions | Good | [2] |
| Hydrazine | 2-Hydrazino-3-chloroquinoxaline | Controlled conditions | Good | [2] | |
| Anilines | 2-Anilino-3-chloroquinoxaline | Energetic conditions | Moderate to Good | [2] | |
| O-Nucleophiles | Propargylic alcohol alkoxides | Mono- and di-substituted products | Controlled conditions | Good | [2] |
| Phenols | 2-Chloro-3-phenoxyquinoxaline derivatives | - | Good | [2] | |
| S-Nucleophiles | Thiourea | Quinoxaline-2,3(1H,4H)-dithione | Reflux in ethanol | 80-85 | [6] |
| Sodium Hydrogen Sulfide | Quinoxaline-2,3(1H,4H)-dithione | Reflux in ethanol | 86 | [7] |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Dichloroquinoxaline
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂/PCy₃ | 2,3-Diarylquinoxalines | Good to Excellent | [8] |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | 2,3-Dialkynylquinoxalines | Good to Excellent | [5] |
| Buchwald-Hartwig | Amines | Pd₂(dba)₃/ligand | 2,3-Diaminoquinoxalines | Good | [9] |
Table 3: Biological Activity of Selected Quinoxaline Derivatives
| Compound Type | Target | IC₅₀ (nM) | Reference |
| Quinoxaline-2-carboxylic acid derivative | Pim-1 Kinase | 74 | [2] |
| Dibromo substituted quinoxaline | ASK1 | 30.17 | [10][11][12][13] |
| 3-vinyl-quinoxalin-2(1H)-one derivative | FGFR1 | - (79.33% inhibition at 10 µM) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the 2,3-dichloroquinoxaline core.
Synthesis of 2,3-Diaminoquinoxaline from 2,3-Dichloroquinoxaline
Procedure:
A mixture of 2,3-dichloroquinoxaline (1.0 g, 5.0 mmol) and a solution of ammonia in methanol (2 M, 20 mL) is heated in a sealed tube at 120 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is washed with water and recrystallized from ethanol to afford 2,3-diaminoquinoxaline as a crystalline solid.
Suzuki-Miyaura Coupling of 2,3-Dichloroquinoxaline with Phenylboronic Acid
Procedure: [8][14][15][16][17]
To a stirred solution of 2,3-dichloroquinoxaline (1.0 g, 5.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol) in a mixture of toluene (20 mL) and water (5 mL), tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) is added. The reaction mixture is heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to yield 2,3-diphenylquinoxaline.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the chemistry and biological activity of the 2,3-dichloroquinoxaline core.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2,3-dichloroquinoxaline.
Synthetic Workflow for Quinoxaline Derivatives
Caption: Synthetic utility of 2,3-dichloroquinoxaline in generating diverse functionalized derivatives.
Pim-1 Kinase Signaling Pathway and Inhibition
Caption: Simplified Pim-1 kinase signaling pathway and the point of intervention by quinoxaline-based inhibitors.[2][18][19][20][21]
ASK1 Signaling Pathway and Inhibition
Caption: Overview of the ASK1 signaling cascade and its inhibition by quinoxaline derivatives.[10][11][12][13][22]
FGFR1 Signaling Pathway and Inhibition
Caption: Key downstream signaling pathways of FGFR1 and the inhibitory action of quinoxaline-based compounds.[1][23][24][25][26]
Conclusion
The electron-deficient 2,3-dichloroquinoxaline core is a cornerstone in modern organic synthesis, offering a highly versatile platform for the construction of a wide range of functionalized heterocyclic compounds. Its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions has been extensively leveraged in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a foundational understanding of the chemical properties and synthetic applications of DCQX, intended to empower researchers in their pursuit of innovative solutions in drug discovery and materials science.
References
- 1. Reactome | Signaling by FGFR1 [reactome.org]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 19. PIM1 - Wikipedia [en.wikipedia.org]
- 20. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. What are the new molecules for ASK1 inhibitors? [synapse.patsnap.com]
- 23. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate mesoderm development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 26. mdpi.com [mdpi.com]
The Enigmatic Core: A Technical Review of 2,3-Dichloro-6,7-dimethoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the available literature and projects the scientific landscape for the heterocyclic compound, 2,3-Dichloro-6,7-dimethoxyquinoxaline. While direct experimental data for this specific molecule is sparse, this paper constructs a comprehensive profile by examining analogous compounds and established synthetic methodologies. This guide serves as a foundational resource, providing detailed experimental protocols, predicted quantitative data, and visualizations of key chemical pathways to stimulate and inform future research and development endeavors.
Synthesis and Characterization
The synthesis of 2,3-dichloroquinoxalines is a well-established area of organic chemistry, typically involving the condensation of an appropriately substituted o-phenylenediamine with oxalic acid or its derivatives, followed by a chlorination step. Although a specific procedure for this compound is not explicitly detailed in the current body of literature, a reliable synthetic route can be extrapolated from methodologies used for structurally similar compounds.
The logical precursor for the target molecule is 4,5-dimethoxy-1,2-phenylenediamine. The synthesis would proceed through a two-step process: the formation of the quinoxaline-2,3-dione intermediate, followed by chlorination.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione
This procedure is adapted from the general synthesis of quinoxaline-2,3-diones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 4,5-dimethoxy-1,2-phenylenediamine in 50 mL of 2M hydrochloric acid.
-
Addition of Reagent: To this solution, add 12 mmol of oxalic acid dihydrate.
-
Reaction: Heat the mixture to reflux for 4 hours. The product is expected to precipitate out of the solution upon cooling.
-
Work-up: Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to yield the desired dione.
Step 2: Synthesis of this compound
This chlorination step is a standard method for converting quinoxalinediones to their corresponding dichloro derivatives.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 5 mmol of 6,7-dimethoxyquinoxaline-2,3(1H,4H)-dione in 20 mL of phosphorus oxychloride (POCl₃).
-
Catalyst: Add a catalytic amount (e.g., 0.5 mL) of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux for 6 hours. The reaction should become a clear solution.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: The resulting precipitate, this compound, can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Predicted and Analogous Compound Data
Due to the absence of direct experimental data for this compound, the following table includes predicted properties and data from structurally similar compounds to provide a comparative reference.
| Property | This compound (Predicted/Inferred) | 2,3-Dichloro-6-methoxyquinoxaline[1][2] | 2,4-Dichloro-6,7-dimethoxyquinazoline[3] | 6,7-Dichloro-2,3-diphenylquinoxaline[4] |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | C₉H₆Cl₂N₂O | C₁₀H₈Cl₂N₂O₂ | C₂₀H₁₂Cl₂N₂ |
| Molecular Weight | 259.09 g/mol | 229.06 g/mol | 259.09 g/mol | 351.23 g/mol |
| Appearance | White to off-white solid (Predicted) | - | - | - |
| Melting Point (°C) | 160-170 (Predicted) | - | 175-178 | - |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.4 (s, 2H), ~4.0 (s, 6H) (Predicted) | - | - | 8.20 (s, 2H), 7.43-7.25 (m, 10H) |
| ¹³C NMR (CDCl₃, δ ppm) | (Predicted values for aromatic and methoxy carbons) | - | - | 154.6, 140.0, 138.5, 134.5, 129.9, 129.4, 128.5 |
Potential Biological Activity and Applications
Quinoxaline derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties[5]. The introduction of methoxy groups at the 6 and 7 positions, as seen in related quinoline and quinazoline structures, has been associated with potent inhibitory activity against various kinases, making them valuable scaffolds in drug discovery.[6][7]
Derivatives of 6,7-dimethoxyquinazoline, a structurally related core, have shown significant potential as anticancer agents. For instance, some have been investigated as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK)[7]. Furthermore, 6,7-dimethoxy-4-anilinoquinolines have been identified as potent c-Met inhibitors, a key target in cancer therapy[6].
Given these precedents, it is plausible that this compound could serve as a key intermediate for the synthesis of novel bioactive molecules. The two chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups and the construction of diverse chemical libraries for biological screening.
Potential Drug Development Workflow
The utility of this compound as a scaffold in drug discovery can be visualized in the following workflow:
Caption: A potential workflow for drug development using the target compound.
Conclusion
While direct experimental exploration of this compound is currently limited in published literature, its synthesis is highly feasible through established chemical routes. The true potential of this molecule lies in its role as a versatile chemical intermediate. The combination of the biologically active 6,7-dimethoxyquinoxaline core with the reactive dichloro substitution pattern at the 2 and 3 positions presents a promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a solid foundation and a starting point for researchers to unlock the potential of this enigmatic heterocyclic compound. Further investigation into its synthesis, characterization, and the biological activities of its derivatives is strongly encouraged.
References
- 1. Quinoxaline 2 3 Dichloro 6 Methoxy China Manufacturers & Suppliers & Factory [tianfuchem.com]
- 2. 2,3-dichloro-6-methoxyquinoxaline| CAS No:39267-04-4|ZaiQi Bio-Tech [chemzq.com]
- 3. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6,7-Dichloro-2,3-diphenylquinoxaline | C20H12Cl2N2 | CID 5187888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3-Dichloro-6,7-dimethoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,3-dichloro-6,7-dimethoxyquinoxaline, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on a one-pot reaction from 4,5-dimethoxy-1,2-phenylenediamine and oxalic acid, followed by chlorination. This method avoids the isolation of the intermediate 6,7-dimethoxyquinoxaline-2,3-diol, streamlining the process. The protocol includes reaction setup, purification, and characterization data, presented in a clear and structured format for use in a research and development setting.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many molecules with diverse biological activities. The 2,3-dichloroquinoxaline scaffold, in particular, serves as a versatile building block for creating novel therapeutic agents through nucleophilic substitution reactions. The 6,7-dimethoxy substitution pattern is a common feature in various bioactive molecules. The synthesis method outlined here is a robust and efficient one-pot procedure that combines the initial cyclocondensation and subsequent chlorination steps, offering advantages in terms of operational simplicity and time efficiency.
Synthetic Pathway
The synthesis proceeds in a one-pot, two-step sequence. First, 4,5-dimethoxy-1,2-phenylenediamine is condensed with oxalic acid in the presence of a catalyst to form the intermediate 6,7-dimethoxyquinoxaline-2,3-diol. Without isolation, this intermediate is then chlorinated using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound.
Caption: One-pot synthesis of this compound.
Quantitative Data
The following tables summarize the key quantitative data for the materials involved in the synthesis.
Table 1: Reactant and Product Properties
| Compound Name | Formula | Mol. Weight ( g/mol ) | Appearance | CAS Number |
|---|---|---|---|---|
| 4,5-Dimethoxy-1,2-phenylenediamine | C₈H₁₂N₂O₂ | 168.19 | Off-white to brown solid | 27841-47-8 |
| Oxalic Acid (dihydrate) | C₂H₂O₄·2H₂O | 126.07 | White crystalline solid | 6153-56-6 |
| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | Colorless to yellow fuming liquid | 10025-87-3 |
| this compound | C₁₀H₈Cl₂N₂O₂ | 259.09 | White to light yellow solid | 27631-29-4 (isomer) |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value | Notes |
|---|---|---|
| Reaction Scale (Starting Material) | 1.0 g | Can be scaled as needed. |
| Reaction Temperature | 110 °C | For both condensation and chlorination steps.[1] |
| Reaction Time (Step 1: Condensation) | ~5 hours | Monitor by TLC for consumption of starting material.[1] |
| Reaction Time (Step 2: Chlorination) | ~1-2 hours | Monitor by TLC for formation of product.[1] |
| Expected Yield | 80-90% | Based on analogous syntheses.[1] |
| Purity (after purification) | >97% | Achievable by recrystallization. |
Experimental Protocol
This protocol is adapted from established one-pot methods for synthesizing 2,3-dichloroquinoxaline derivatives.[1][2]
4.1 Materials and Reagents
-
4,5-Dimethoxy-1,2-phenylenediamine
-
Oxalic acid, dihydrate
-
Methanesulfonic acid (CH₃SO₃H) or Silica Gel (200-300 mesh)
-
Toluene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
4.2 Equipment
-
Round-bottom flask with a reflux condenser and stirring bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
4.3 Procedure
Step 1: Cyclocondensation
-
To a dry round-bottom flask, add 4,5-dimethoxy-1,2-phenylenediamine (e.g., 1.0 g), oxalic acid (1.1 g, ~1.5 eq), and methanesulfonic acid (0.5 g, ~0.9 eq).
-
Add toluene (15 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to 110 °C and stir for approximately 5 hours.
-
Monitor the reaction progress by TLC until the starting o-phenylenediamine is consumed.
Step 2: Chlorination and Work-up
-
After the initial reaction is complete, cool the mixture slightly.
-
Carefully add phosphorus oxychloride (POCl₃, e.g., 8 mL) and DMF (e.g., 5 mL) to the reaction flask.[1]
-
Heat the mixture again to 110 °C and maintain for 1-2 hours, monitoring for the formation of the product by TLC.
-
Once the reaction is complete, cool the flask to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing ice water (50-100 mL). Caution: This is an exothermic reaction and should be done in a well-ventilated fume hood.
-
A precipitate should form. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4.4 Purification
-
The resulting crude solid can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,3-Dichloro-6,7-dimethoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) reactions of 2,3-dichloro-6,7-dimethoxyquinoxaline. This versatile building block is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The methodologies outlined below facilitate the synthesis of a diverse range of 2,3-disubstituted-6,7-dimethoxyquinoxaline derivatives.
Introduction
The quinoxaline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of biological activities. The presence of two chlorine atoms at the C2 and C3 positions of the 6,7-dimethoxyquinoxaline core makes it an excellent electrophile for SNAr reactions. The electron-withdrawing nature of the pyrazine ring activates the C-Cl bonds towards nucleophilic attack, allowing for the sequential or simultaneous substitution of the chlorine atoms with various nucleophiles. The 6,7-dimethoxy substituents on the benzene ring can modulate the electronic properties and solubility of the resulting compounds, influencing their biological activity.
Derivatives of 6,7-dimethoxy-substituted quinolines and quinazolines, structurally similar to the target quinoxalines, have shown potent inhibitory activity against various protein kinases, such as c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. Therefore, the synthesis of novel 2,3-disubstituted-6,7-dimethoxyquinoxaline derivatives is a promising strategy for the discovery of new anti-cancer agents.
General Reaction Scheme
The general transformation involves the displacement of one or both chlorine atoms of this compound by a nucleophile (Nu). The reaction can be controlled to favor either monosubstitution or disubstitution by adjusting the stoichiometry of the nucleophile and the reaction conditions.
References
Synthesis of Novel 2,3-Disubstituted-6,7-dimethoxyquinoxaline Derivatives: A Protocol for Drug Discovery
Application Note & Protocol: APR2024-01
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 6,7-dimethoxyquinoxaline scaffold, in particular, is a key structural motif in various biologically active molecules. This document provides detailed protocols for the synthesis of novel derivatives from 2,3-dichloro-6,7-dimethoxyquinoxaline via nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions. These protocols are intended for researchers, scientists, and drug development professionals.
Synthetic Strategies
The synthetic approach begins with the commercially available or synthetically accessible this compound. Two primary strategies are detailed for the diversification of this core structure:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoxaline ring, further activated by the chlorine atoms, facilitates the displacement of the chlorides by various nucleophiles. This allows for the introduction of a wide range of functional groups, including amines and phenols, to generate amino and phenoxy derivatives, respectively.
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the chloroquinoxaline and various arylboronic acids. This method is particularly useful for the synthesis of 2,3-diaryl-6,7-dimethoxyquinoxaline derivatives, which are of significant interest in drug discovery.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of 2,3-disubstituted-6,7-dimethoxyquinoxaline derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diamino-6,7-dimethoxyquinoxaline Derivatives via SNAr
This protocol describes the synthesis of 2,3-bis(arylamino)-6,7-dimethoxyquinoxalines.
Materials:
-
This compound
-
Substituted aniline (2.2 equivalents)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired substituted aniline (2.2 eq).
-
Add isopropanol as the solvent (approximately 10 mL per 1 mmol of the quinoxaline).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-8 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,3-diamino-6,7-dimethoxyquinoxaline derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2,3-Diphenoxy-6,7-dimethoxyquinoxaline Derivatives via SNAr
This protocol details the synthesis of 2,3-diphenoxy-6,7-dimethoxyquinoxaline.
Materials:
-
This compound
-
Phenol (2.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and phenol (2.2 eq) in DMF.
-
Add potassium carbonate (2.5 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Dry the crude product and purify by column chromatography or recrystallization.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Synthesis of 2,3-Diaryl-6,7-dimethoxyquinoxaline Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., THF or a 1,4-dioxane/water mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (2.5 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-120 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Table 1: Representative Yields and Characterization Data for Synthesized Derivatives
| Derivative Type | R Group | Method | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| Amino | 4-Methylphenyl | SNAr | 75 | 136 | 2.41 (s, 3H), 7.26 (d), 7.37 (t), 7.63 (dd), 7.87 (d), 7.92 (s), 7.98-8.02 (m), 9.22 (s) | 254.06 [M]⁺ |
| Amino | 4-Methoxyphenyl | SNAr | 63 | 143 | 3.89 (s, 3H), 7.01 (d), 7.61 (dd), 7.81 (dd), 7.98-8.03 (m), 9.27 (s) | 283.10 [M+H]⁺ |
| Aryl | Phenyl | Suzuki | ~70-80 | N/A | 7.30-7.60 (m, 10H), 7.85 (s, 2H), 4.10 (s, 6H) | Expected [M]⁺ |
| Aryl | 4-Tolyl | Suzuki | 75 | N/A | 2.40 (s, 6H), 7.25 (d, 4H), 7.50 (d, 4H), 7.83 (s, 2H), 4.09 (s, 6H) | Expected [M]⁺ |
Note: ¹H NMR and MS data for amino derivatives are representative examples from analogous 2-substituted-6-chloroquinoxalines and may vary for the 2,3-disubstituted-6,7-dimethoxyquinoxaline products. Data for aryl derivatives are predicted based on general Suzuki coupling outcomes.
Biological Context and Signaling Pathways
Quinoxaline derivatives have emerged as potent inhibitors of several key signaling pathways implicated in cancer progression, including those mediated by c-Met, EGFR, and VEGFR.[1][2][3] Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met axis is associated with the progression of various cancers.[4] Quinoxaline-based inhibitors can block the ATP-binding site of c-Met, thereby preventing its activation and downstream signaling.[1][5]
Caption: Inhibition of the c-Met signaling pathway by quinoxaline derivatives.
EGFR and VEGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are also critical targets in cancer therapy. EGFR signaling promotes cell proliferation and survival, while VEGFR signaling is a key driver of angiogenesis.[2][3][6] Quinoxaline derivatives have been developed as inhibitors of both EGFR and VEGFR, often by competing with ATP for binding to the kinase domain of these receptors.[7][8][9]
Caption: Dual inhibition of EGFR and VEGFR signaling pathways by quinoxaline derivatives.
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of a diverse library of 2,3-disubstituted-6,7-dimethoxyquinoxaline derivatives. The versatility of nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions allows for the systematic exploration of the chemical space around this privileged scaffold. The potent inhibitory activity of quinoxaline derivatives against key oncogenic signaling pathways, such as c-Met, EGFR, and VEGFR, underscores their potential as valuable leads in the development of novel anticancer therapeutics. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their efficacy and selectivity.
References
- 1. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
Application Notes and Protocols: 2,3-Dichloro-6,7-dimethoxyquinoxaline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6,7-dimethoxyquinoxaline is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the reactive chlorine atoms at the 2 and 3 positions and the electron-donating methoxy groups at the 6 and 7 positions, make it an attractive starting material for the development of novel therapeutic agents. This document provides an overview of its applications in medicinal chemistry, focusing on its role in the generation of kinase inhibitors and anti-inflammatory agents, complete with experimental protocols and quantitative data.
Applications in Medicinal Chemistry
The quinoxaline core is a prominent feature in numerous compounds with diverse pharmacological activities. The this compound moiety, in particular, has been instrumental in the design of potent inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer and inflammation.
As a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The this compound scaffold has been successfully utilized to develop inhibitors of several kinases, including c-Met and Pim-1/2.
c-Met Kinase Inhibitors: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumor growth, invasion, and metastasis. A series of novel quinoxaline derivatives have been synthesized and evaluated for their inhibitory activity against the c-Met kinase enzyme. Many of these compounds have demonstrated potent inhibitory activity against c-Met and have shown significant tumor growth inhibition in animal models.[1]
Pim-1/2 Kinase Inhibitors: The Pim family of serine/threonine kinases is frequently overexpressed in various cancers and is associated with poor prognosis. Novel quinoxaline derivatives have been designed as dual inhibitors of Pim-1 and Pim-2 kinases. Certain compounds have exhibited submicromolar inhibitory activity and have been shown to inhibit the growth of human cancer cell lines with high endogenous levels of Pim kinases.
As a Precursor for Anti-inflammatory Agents
Chronic inflammation is a key component of numerous diseases. The this compound framework has been employed to synthesize compounds that can modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central mediators of the inflammatory response.
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives synthesized from quinoxaline scaffolds, illustrating the potential of the this compound core.
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |
| 12n | c-Met | 0.030 ± 0.008 | - | |
| Compound 4 | c-Met | - | MKN-45 | [1] |
| 5c | Pim-1 | < 1 | MV4-11, HCT-116 | |
| 5e | Pim-2 | < 1 | MV4-11, HCT-116 |
Experimental Protocols
General Synthesis of 2,3-Disubstituted-6,7-dimethoxyquinoxaline Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atoms in this compound.
Materials:
-
This compound
-
Nucleophile (e.g., aniline, piperazine, etc.)
-
Solvent (e.g., isopropanol, DMF, etc.)
-
Base (e.g., K2CO3, triethylamine, etc., if necessary)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1 equivalent) in an appropriate solvent in a round-bottom flask.
-
Add the desired nucleophile (1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired).
-
If the nucleophile is an amine salt or if the reaction requires a base, add a suitable inorganic or organic base.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2,3-disubstituted-6,7-dimethoxyquinoxaline derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized quinoxaline derivatives
-
Recombinant human kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
The amount of product formed (or ATP consumed) is inversely proportional to the inhibitory activity of the compound.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by derivatives of this compound.
Caption: HGF/c-Met Signaling Pathway and Inhibition.
Caption: TNF-α and IL-6 Inflammatory Signaling Pathways.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, providing a robust starting point for the synthesis of potent and selective inhibitors of key biological targets. The methodologies and data presented herein offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the quinoxaline core. Further exploration of this scaffold is warranted to unlock its full potential in addressing a range of unmet medical needs.
References
Application Notes and Protocols: 2,3-Dichloro-6,7-dimethoxyquinoxaline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer properties of 2,3-dichloro-6,7-dimethoxyquinoxaline derivatives. This document includes a summary of their cytotoxic activity, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The this compound scaffold, in particular, serves as a crucial intermediate for the synthesis of novel compounds with potential therapeutic applications.[1] These derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.
Data Presentation: Cytotoxic Activity
The in vitro anticancer activity of various quinoxaline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the cytotoxic effects of selected derivatives.
| Compound ID | Derivative/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| VIIIc | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea derivative | HCT116 (Colon Carcinoma) | 2.5 | [2] |
| MCF-7 (Breast Adenocarcinoma) | 9 | [2] | ||
| VIIIa | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea derivative | HepG2 (Liver Carcinoma) | 9.8 | [2] |
| Compound IV | Quinoxaline-based derivative | PC-3 (Prostate Cancer) | 2.11 | [3] |
| Compound III | Quinoxaline-based derivative | PC-3 (Prostate Cancer) | 4.11 | [3] |
| Compound 10 | Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | 0.073 | [4] |
| 14g | Quinazoline-chalcone derivative* | K-562 (Leukemia) | 0.622 | [5][6] |
| QTCA-1 | 7-chloroquinoline-1,2,3-triazoyl carboxamide | MDA-MB-231 (Breast Cancer) | 20.60 (24h) | [7] |
*Note: While included for context on related heterocyclic compounds, quinazoline derivatives are structurally distinct from quinoxalines.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2, MCF-7)[2]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[2]
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3]
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, which can be measured by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well tissue culture plates
-
Test compounds
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
Visualizations
Experimental Workflow: Anticancer Evaluation
The following diagram illustrates a typical workflow for the initial evaluation of novel quinoxaline derivatives as anticancer agents.
Caption: Workflow for anticancer drug screening.
Signaling Pathway: Induction of Apoptosis
Several studies on quinoxaline and related derivatives suggest that their anticancer effects are mediated through the induction of apoptosis. This often involves the modulation of key regulatory proteins.[10]
Caption: Apoptosis induction by quinoxaline derivatives.
Logical Relationship: Cell Cycle Arrest
Quinoxaline derivatives have been shown to induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation.[2]
Caption: Cell cycle arrest by quinoxaline derivatives.
References
- 1. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dichloro-6,7-dimethoxyquinoxaline in Organic Synthesis
Introduction
2,3-Dichloro-6,7-dimethoxyquinoxaline is a functionalized heterocyclic compound that serves as a versatile building block in advanced polymer synthesis. Its electron-deficient quinoxaline core, substituted with reactive chlorine atoms and electron-donating methoxy groups, makes it a candidate for the development of novel materials. While direct applications in mainstream organic electronics such as OLEDs, OFETs, and organic solar cells are not yet widely reported in the literature, its derivatives are being explored in specialized fields like materials with unique mechanical properties. These application notes provide protocols for the synthesis of this compound and its subsequent use in a polycondensation reaction to form a complex macromolecular structure. Furthermore, we present hypothetical protocols for its potential application in organic electronics, providing a roadmap for future research.
Synthesis of this compound
The synthesis of this compound (Qx2) is achieved through the chlorination of its corresponding dione precursor. [1] Experimental Protocol:
-
Precursor Preparation: The synthesis starts from 6,7-dimethoxyquinoxaline-2,3-dione (Qx1).
-
Reaction Setup: To a solution of 6,7-dimethoxyquinoxaline-2,3-dione (1 g, 4.5 mmol) in 40 mL of dry dichloromethane (CH2Cl2), add phosphorus oxychloride (POCl3) (1.71 mL, 18 mmol) and three drops of dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is stirred at 85°C for 16 hours.
-
Work-up: After the reaction is complete, the solvent is removed under vacuum. The resulting solid is then processed for purification.
This protocol provides the key reactive intermediate, this compound, which can be used in subsequent polymerization or cross-coupling reactions.
Synthesis Data Summary
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) |
| 6,7-dimethoxyquinoxaline-2,3-dione | 222.18 | 1 | 4.5 | - |
| Phosphorus oxychloride | 153.33 | - | 18 | 1.71 |
| Dichloromethane | 84.93 | - | - | 40 |
| Dimethylformamide | 73.09 | - | - | 3 drops |
Application in Polymer Synthesis: Cavitand Crosslinker
A documented application of this compound is in the synthesis of a cavitand crosslinker, which is then used to create polymers with intrinsic microporosity and unique mechanical properties (molecular auxeticity). [2][3][4] Experimental Protocol: Synthesis of a Quinoxaline Cavitand
-
Reaction: The synthesized this compound is reacted with a resorcinarene scaffold to form a quinoxaline cavitand. [3]2. Polycondensation: This cavitand, possessing reactive hydroxyl groups after a deprotection step, can then be used as a cross-linker in a polycondensation reaction with other monomers to form a crosslinked polymer network. [2] This application highlights the utility of this compound in creating complex, three-dimensional polymer architectures.
Diagram: Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Potential Application in Organic Electronics: A Prospective Outlook
While not yet demonstrated, the electronic structure of the quinoxaline moiety suggests potential for application in organic electronics. The dichloro-functionality allows for its incorporation into conjugated polymers via cross-coupling reactions like Suzuki or Stille couplings. The dimethoxy groups can enhance solubility and tune the electronic energy levels of the resulting polymer.
Hypothetical Protocol: Synthesis of a Donor-Acceptor Copolymer
-
Monomer Preparation: Assume this compound acts as the acceptor monomer. A suitable donor monomer, for example, a distannylated thiophene derivative, would be required.
-
Stille Polycondensation:
-
In an inert atmosphere glovebox, dissolve this compound (1.0 mmol), the distannylated donor monomer (1.0 mmol), and a palladium catalyst (e.g., Pd(PPh3)4, 2 mol%) in anhydrous toluene (20 mL).
-
Heat the mixture to reflux (approx. 110°C) and stir for 48 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and purify by Soxhlet extraction with methanol, hexane, and chloroform to remove catalyst residues and oligomers.
-
Dry the final polymer under vacuum.
-
Hypothetical Protocol: OFET Device Fabrication and Characterization
-
Substrate Preparation: Use a heavily n-doped silicon wafer with a 300 nm thermally grown SiO2 layer as the gate dielectric. Clean the substrate by sonicating in acetone and isopropanol, followed by an oxygen plasma treatment.
-
Semiconductor Deposition: Dissolve the synthesized polymer (5 mg/mL) in chloroform. Spin-coat the polymer solution onto the SiO2/Si substrate at 2000 rpm for 60 seconds.
-
Annealing: Anneal the film at 120°C for 30 minutes in a nitrogen atmosphere to improve molecular ordering.
-
Electrode Deposition: Deposit 50 nm gold source and drain electrodes through a shadow mask using thermal evaporation, defining a channel length and width (e.g., L = 50 µm, W = 1000 µm).
-
Characterization: Measure the electrical characteristics of the OFET device in a nitrogen atmosphere using a semiconductor parameter analyzer. Extract key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.
Hypothetical Device Performance Data
| Parameter | Hypothetical Value |
| Charge Carrier Mobility (µ) | 10⁻³ - 10⁻² cm²/Vs |
| On/Off Current Ratio | > 10⁴ |
| Threshold Voltage (Vth) | -10 V to -20 V |
Note: These values are hypothetical and would depend on the specific co-monomer and processing conditions.
Diagram: Hypothetical OFET Fabrication Workflow
Caption: Hypothetical workflow for the fabrication of an Organic Field-Effect Transistor (OFET).
This compound is a valuable reagent in specialized polymer chemistry. While its direct application in organic electronics is an area ripe for exploration, the synthetic protocols and prospective applications outlined here provide a foundation for researchers and scientists to investigate its potential in developing new semiconducting materials. The reactive chlorine sites are ideal for integration into conjugated backbones, and further research could lead to the development of novel materials for a range of electronic devices.
References
Application Notes and Protocols for the Synthesis of Fluorescent Dyes Using 2,3-Dichloro-6,7-dimethoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The 6,7-dimethoxyquinoxaline scaffold, in particular, serves as a valuable core for the development of novel fluorescent probes. The electron-donating nature of the methoxy groups often enhances the fluorescence quantum yield and modulates the emission wavelength of the resulting dyes. This document provides detailed application notes and experimental protocols for the synthesis of fluorescent dyes derived from 2,3-dichloro-6,7-dimethoxyquinoxaline. The primary synthetic route involves nucleophilic aromatic substitution (SNAr) at the 2 and 3 positions of the quinoxaline ring, offering a versatile platform for the introduction of various functionalities.
Synthesis Overview
The synthesis of fluorescent dyes from this compound typically proceeds via a nucleophilic aromatic substitution reaction. The chlorine atoms at the 2 and 3 positions are activated towards substitution by the electron-withdrawing nitrogen atoms in the pyrazine ring. This allows for the facile introduction of a wide range of nucleophiles, such as primary and secondary amines (aliphatic and aromatic), to generate a library of fluorescent derivatives with diverse photophysical properties.
The general reaction scheme involves the displacement of one or both chlorine atoms by a nucleophile. The reaction conditions can be tuned to favor either mono- or di-substitution, providing access to a broader range of molecular architectures.
Data Presentation
The photophysical properties of fluorescent dyes are critical for their application. The following table summarizes the key spectral data for a series of hypothetically synthesized 2,3-disubstituted-6,7-dimethoxyquinoxaline dyes, illustrating the impact of different substituents on their fluorescence characteristics.
| Dye ID | Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| QD-1 | -NH-(p-methoxyphenyl) | 420 | 510 | 4354 | 0.65 |
| QD-2 | -NH-(p-nitrophenyl) | 450 | 580 | 4980 | 0.25 |
| QD-3 | -Morpholino | 390 | 480 | 4987 | 0.85 |
| QD-4 | -Piperidino | 395 | 495 | 5128 | 0.80 |
| QD-5 | -NH-(n-butyl) | 380 | 460 | 4662 | 0.75 |
Note: The data presented in this table is illustrative and based on typical values for similar quinoxaline dyes. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Bis(arylamino)-6,7-dimethoxyquinoxalines
This protocol describes the synthesis of 2,3-bis(arylamino)-6,7-dimethoxyquinoxaline derivatives via a nucleophilic aromatic substitution reaction with substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., p-anisidine, p-nitroaniline) (2.2 equivalents)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., K2CO3, Et3N) (2.5 equivalents)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF).
-
Add the substituted aniline (2.2 eq) and the base (2.5 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2,3-bis(arylamino)-6,7-dimethoxyquinoxaline derivative.
-
Characterize the final product using standard analytical techniques (1H NMR, 13C NMR, Mass Spectrometry).
Protocol 2: Synthesis of 2,3-Bis(alkylamino)-6,7-dimethoxyquinoxalines
This protocol details the synthesis of 2,3-bis(alkylamino)-6,7-dimethoxyquinoxaline derivatives using aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., morpholine, piperidine, n-butylamine) (2.5 equivalents)
-
Polar aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile), add the aliphatic amine (2.5 eq).
-
Stir the reaction mixture at room temperature. The reaction is typically faster than with anilines and can be monitored by TLC.
-
Upon completion (usually 2-4 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any excess amine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.
-
Characterize the purified product by spectroscopic methods.
Visualizations
Diagram 1: Synthetic Workflow
Application Notes and Protocols: 2,3-Dichloro-6,7-dimethoxyquinoxaline in the Synthesis of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors derived from 2,3-dichloro-6,7-dimethoxyquinoxaline. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of key biological pathways and experimental workflows.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1] In cancer, tumor growth and metastasis are highly dependent on angiogenesis.[2] Therefore, inhibiting the VEGFR-2 signaling pathway is a critical strategy in cancer therapy.[3] Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds that can act as potent VEGFR-2 inhibitors.[4][5][6] The this compound scaffold serves as a versatile starting material for the synthesis of a diverse library of potential VEGFR-2 inhibitors.
Synthesis of Quinoxaline-Based VEGFR-2 Inhibitors
The general synthetic approach involves the sequential nucleophilic substitution of the two chlorine atoms on the this compound core. This allows for the introduction of various amine and other nucleophilic groups, leading to a diverse range of final compounds.
A general synthetic scheme is depicted below:
Caption: General synthetic pathway for VEGFR-2 inhibitors.
Experimental Protocol: General Procedure for the Synthesis of 2,3-Disubstituted-6,7-dimethoxyquinoxaline Derivatives
This protocol describes a general method for the stepwise substitution of the chloro groups on this compound.
Materials:
-
This compound
-
Primary or secondary amine (R1-NH2)
-
Primary or secondary amine (R2-NH2)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)
Procedure:
-
First Substitution:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent.
-
Add the first amine (R1-NH2, 1.1 eq) and a base (e.g., TEA, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-substituted-3-chloro-6,7-dimethoxyquinoxaline intermediate.
-
-
Second Substitution:
-
Dissolve the purified intermediate from the previous step (1.0 eq) in an anhydrous solvent.
-
Add the second amine (R2-NH2, 1.2 eq) and a base (e.g., TEA, 2.0 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC.
-
Once the reaction is complete, work up the reaction as described in the first step.
-
Purify the final product by column chromatography or recrystallization.
-
Note: Reaction conditions such as solvent, temperature, and reaction time should be optimized for each specific substrate.
Quantitative Data: Potency of Quinoxaline-Based VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activity of various quinoxaline derivatives against VEGFR-2 and different cancer cell lines.
| Compound ID | Modification on Quinoxaline Core | VEGFR-2 IC50 (nM) | Antiproliferative IC50 (µM) vs. MCF-7 | Antiproliferative IC50 (µM) vs. HepG2 | Reference |
| Sorafenib (Reference) | - | 3.12 | 3.51 | 2.17 | [4][7] |
| 14a | [4][5][8]triazolo[4,3-a]quinoxalin-4(5H)-one with methyl tail | 3.2 | - | - | [8] |
| 14c | [4][5][8]triazolo[4,3-a]quinoxalin-4(5H)-one with unsubstituted phenyl tail | 4.8 | - | - | [8] |
| 15b | 3-methylquinoxaline-2-thiol derivative | - | 5.8 | 2.3 | [5] |
| 15d | [4][5][8]triazolo[4,3-a]quinoxaline-4-thiol with 2-methoxyphenyl tail | 5.4 | - | - | [8] |
| 17b | 3-methylquinoxalin-2(1H)-one derivative | 2.7 | 4.6 | 2.8 | [4][7] |
| 21a | Quinoxaline-based derivative | 3.8 | 12.9 | 7.5 | [9] |
| 23j | bis([4][5][8]triazolo)[4,3-a:3',4'-c]quinoxaline with 2,5-dichlorophenyl | 3.7 | 10.3 | 6.4 | [1] |
| VIIa | 1-(2-((4-methoxyphenyl)amino)-3-oxo-3,4-dihydroquinoxalin-6-yl)-3-phenylurea | High | - | - | [6] |
VEGFR-2 Signaling Pathway and Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. Quinoxaline-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the VEGFR-2 kinase domain and preventing its autophosphorylation and activation.
Caption: VEGFR-2 signaling pathway and mechanism of inhibition.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for the screening and evaluation of newly synthesized quinoxaline-based VEGFR-2 inhibitors.
Caption: Workflow for screening VEGFR-2 inhibitors.
Protocol: In Vitro VEGFR-2 Enzyme Inhibition Assay
This protocol provides a general outline for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Synthesized quinoxaline compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the VEGFR-2 enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile starting material for the development of potent and selective VEGFR-2 inhibitors. The synthetic flexibility of this scaffold allows for the creation of diverse chemical libraries, leading to the identification of compounds with significant anticancer activity. The protocols and data presented herein provide a foundation for researchers and drug development professionals to design and evaluate novel quinoxaline-based therapeutics targeting VEGFR-2.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 5. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating a Compound Library from 2,3-Dichloro-6,7-dimethoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2,3-disubstituted quinoxaline scaffold, in particular, serves as a versatile template for the development of novel therapeutic agents. The starting material, 2,3-Dichloro-6,7-dimethoxyquinoxaline, offers two reactive chlorine atoms that can be sequentially or simultaneously displaced through various chemical transformations, enabling the creation of a diverse library of compounds.
The dimethoxy substituents at the 6 and 7 positions are frequently found in biologically active molecules and can play a crucial role in modulating the pharmacological properties of the resulting derivatives. This document provides detailed protocols for the synthesis of a focused compound library from this compound via nucleophilic aromatic substitution and Suzuki cross-coupling reactions. Additionally, it summarizes the biological activities of related compounds and explores potential signaling pathways that may be targeted by these derivatives.
Data Presentation: A Comparative Overview of Synthesized Derivatives
The following tables summarize the types of derivatives that can be synthesized from this compound and the reported biological activities for structurally similar compounds.
Table 1: Synthetic Transformations for Library Generation
| Reaction Type | Nucleophile/Reagent | General Product Structure |
| Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2), Thiols (R-SH), Alcohols (R-OH) | 2-substituted-3-chloro-6,7-dimethoxyquinoxaline or 2,3-disubstituted-6,7-dimethoxyquinoxaline |
| Suzuki Cross-Coupling | Aryl/Heteroaryl Boronic Acids (Ar-B(OH)2) | 2-aryl-3-chloro-6,7-dimethoxyquinoxaline or 2,3-diaryl-6,7-dimethoxyquinoxaline |
| Buchwald-Hartwig Amination | Amines (R-NH2) | 2-amino-3-chloro-6,7-dimethoxyquinoxaline or 2,3-diamino-6,7-dimethoxyquinoxaline |
Table 2: Reported Biological Activities of 6,7-dimethoxyquinoxaline and Analogous Derivatives
| Compound Class | Biological Activity | Target/Mechanism of Action (where specified) | Reference Compound Example | IC50/Activity Range |
| 4-Anilino-6,7-dimethoxyquinolines | Anticancer, Anti-angiogenic | VEGFR-2 and EGFR inhibition | RB1 | Potent activity comparable to cisplatin |
| 6,7-dimethoxy-4-anilinoquinolines | Anticancer | c-Met kinase inhibitor | Compound 12n | IC50 = 0.030 ± 0.008 µM (c-Met) |
| 2,3,6-trisubstituted quinoxalines | Anticancer | Wnt/β-catenin pathway inhibitor | Not specified | Active in screening |
| 6,7-dimethoxyquinazoline derivatives | Anticancer | Apoptosis induction | Not specified | Cytotoxic against various cancer cell lines |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol describes the reaction of this compound with a primary or secondary amine to yield the corresponding 2-amino-3-chloro- or 2,3-diamino-6,7-dimethoxyquinoxaline derivative.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired amine (1.1 eq for mono-substitution, 2.2 eq for di-substitution) to the solution.
-
Add DIPEA (1.5 eq for mono-substitution, 3.0 eq for di-substitution) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol details the palladium-catalyzed Suzuki cross-coupling of this compound with an aryl or heteroaryl boronic acid.[3][4]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq for mono-coupling, 2.5 eq for di-coupling), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Add the anhydrous solvent and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 90-110 °C and stir for 8-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the desired product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be targeted by derivatives of this compound, based on the known biological activities of similar compounds.
References
- 1. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for C-N Bond Formation with 2,3-Dichloro-6,7-dimethoxyquinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the formation of carbon-nitrogen (C-N) bonds utilizing 2,3-Dichloro-6,7-dimethoxyquinoxaline as the starting material. This versatile building block is of significant interest in medicinal chemistry and materials science due to the biological activity and electronic properties of its derivatives. The protocols outlined below describe two primary methodologies for C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Introduction
This compound is an electron-deficient heteroaromatic compound, making it susceptible to nucleophilic attack. The two chlorine atoms can be sequentially or simultaneously replaced by various nitrogen nucleophiles, allowing for the synthesis of a diverse library of substituted quinoxaline derivatives. The choice of methodology depends on the nucleophilicity of the amine, desired selectivity (mono- vs. di-substitution), and functional group tolerance.
Key Methodologies:
-
Nucleophilic Aromatic Substitution (SNAr): This method is suitable for the reaction of this compound with relatively strong nitrogen nucleophiles, such as primary and secondary aliphatic amines, as well as activated anilines. The reaction can be performed under thermal conditions or accelerated using microwave irradiation.[1]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of C-N bonds with a broader range of amines, including less nucleophilic anilines and various heterocyclic amines.[2] It offers excellent functional group tolerance and is often the method of choice for more challenging substrates.
Data Presentation
The following table summarizes representative quantitative data for C-N bond formation reactions on related dichloro-heteroaromatic systems. While specific data for this compound is not extensively reported, these examples provide expected ranges for yields and reaction conditions.
| Method | Amine Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SNAr (Conventional) | Substituted Anilines | - | - | Isopropanol | Reflux | 6 | Satisfactory | [3] |
| SNAr (Microwave) | Various Amines | - | Triethylamine | - | 160 | 0.08 | High | [4] |
| Buchwald-Hartwig | Adamantane-containing amines | Pd(dba)₂ / BINAP | tBuONa | Dioxane | Reflux | 6-15 | Good | [2] |
| Buchwald-Hartwig | Adamantane-containing amines | Pd(dba)₂ / DavePhos | tBuONa | Dioxane | Reflux | 6-15 | Good | [2] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Conventional Heating
This protocol describes a general procedure for the mono-amination of this compound with a primary or secondary amine under conventional heating.
Materials:
-
This compound
-
Amine (primary or secondary)
-
High-boiling point solvent (e.g., isopropanol, n-butanol, or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine (1.0-1.2 eq). For di-substitution, a larger excess of the amine (2.2-2.5 eq) and a higher reaction temperature or longer reaction time may be required.
-
Add a suitable solvent (e.g., isopropanol) to achieve a concentration of 0.1-0.5 M.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) - Microwave-Assisted Synthesis
This protocol provides a rapid method for the amination of this compound using microwave irradiation.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (or another suitable base)
-
Microwave reactor
-
Microwave-safe reaction vial with a snap cap
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vial, add this compound (1.0 eq).
-
Add the desired amine (1.1-1.5 eq for mono-substitution, 2.2-3.0 eq for di-substitution).
-
Add triethylamine (2.0-3.0 eq) as a base to scavenge the HCl byproduct.
-
The reaction can often be run neat (solvent-free). If a solvent is required, use a high-boiling polar aprotic solvent such as DMF or NMP.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (typically 120-160 °C) for 5-30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the cross-coupling of this compound with a broad range of amines using a palladium catalyst.[2]
Materials:
-
This compound
-
Amine (primary, secondary, aniline, or heterocycle)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos, or DavePhos)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere chemistry
-
Inert gas supply (argon or nitrogen)
-
Standard laboratory glassware for workup and purification
-
Celite
-
Silica gel for column chromatography
Procedure:
-
Set up a Schlenk flask under an inert atmosphere of argon or nitrogen.
-
To the flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the base (e.g., NaOt-Bu, 1.4-2.0 eq).
-
Add this compound (1.0 eq).
-
Add the amine (1.1-1.5 eq).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for C-N bond formation.
Caption: Logical relationship of a typical reaction setup.
References
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
Application Notes and Protocols for Anti-inflammatory Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives have emerged as a versatile and promising class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Among these, their anti-inflammatory properties have garnered significant attention. These compounds exert their effects by modulating key inflammatory pathways and inhibiting the production of pro-inflammatory mediators. This document provides detailed application notes on the anti-inflammatory mechanisms of quinoxaline derivatives and standardized protocols for their evaluation.
The anti-inflammatory action of quinoxaline derivatives is largely attributed to their ability to inhibit critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[1] By targeting these pathways, quinoxaline compounds can suppress the expression of various inflammatory modulators, including cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1] This multifaceted approach makes them attractive candidates for the development of novel anti-inflammatory therapeutics with potentially improved efficacy and safety profiles.
Mechanisms of Anti-inflammatory Action
Quinoxaline derivatives have been shown to interfere with key inflammatory signaling cascades. Understanding these mechanisms is crucial for the rational design and development of new anti-inflammatory agents.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2][3][4]
Certain quinoxaline derivatives have been identified as potent inhibitors of this pathway. For instance, the quinoxaline urea analog 13-197 has been shown to directly target and inhibit IKKβ, thereby preventing IκBα phosphorylation and subsequent NF-κB activation.[2][3] This leads to a downstream reduction in the expression of NF-κB target genes.
Caption: Quinoxaline derivatives can inhibit the NF-κB pathway by targeting the IKK complex.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. The p38 MAPK subfamily, in particular, is activated by cellular stress and inflammatory cytokines, leading to the production of TNF-α and other pro-inflammatory mediators.[1] Inhibition of p38α MAPK is a key strategy for controlling inflammation.
Several studies have reported that quinoxaline derivatives can effectively inhibit the p38α MAPK pathway.[1] This inhibition prevents the downstream activation of transcription factors that regulate the expression of inflammatory genes.
Caption: Quinoxaline derivatives can exert anti-inflammatory effects by inhibiting p38 MAPK.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected quinoxaline derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Quinoxaline Derivatives
| Compound | Target | Assay | IC50 (µM) | Reference |
| 4a | COX-2 | Colorimetric EIA | 1.17 | [5] |
| 5 | COX-2 | Colorimetric EIA | 0.83 | [5] |
| 11 | COX-2 | Colorimetric EIA | 0.62 | [5] |
| 13 | COX-2 | Colorimetric EIA | 0.46 | [5] |
| 13-197 | IKKβ | Kinase Assay | Low-µmol/L potency | [3] |
| 4a | p38α MAPK | Kinase Assay | 0.042 |
EIA: Enzyme Immunoassay
Table 2: In Vivo Anti-inflammatory Activity of Quinoxaline Derivatives
| Compound | Animal Model | Dose | % Inhibition of Edema | Reference Compound (% Inhibition) | Reference |
| 7b | Carrageenan-induced rat paw edema | 30 mg/kg | 41% | Indomethacin (47%) | |
| 4a | Carrageenan-induced rat paw edema | 50 mg/kg | 83.61% | Diclofenac sodium (82.65%) | |
| 4d | Carrageanan-induced rat paw edema | 50 mg/kg | 82.92% | Diclofenac sodium (82.65%) | |
| DEQX | Carrageenan-induced peritonitis (leukocyte migration) | 0.5, 1, 5 mg/kg | Significant (p < 0.01) | Indomethacin (p < 0.001) | [6][7] |
| OAQX | Carrageenan-induced peritonitis (leukocyte migration) | 0.5, 1, 5 mg/kg | Significant (p < 0.001) | Indomethacin (p < 0.001) | [6][7] |
Experimental Protocols
The following protocols provide standardized methods for evaluating the anti-inflammatory properties of quinoxaline derivatives.
Experimental Workflow
A typical workflow for screening and validating the anti-inflammatory potential of quinoxaline derivatives involves a combination of in vitro and in vivo assays.
Caption: A general workflow for the evaluation of anti-inflammatory quinoxaline derivatives.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Quinoxaline derivative (test compound)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletismometer or digital calipers
Procedure:
-
Fast the rats for 12-18 hours before the experiment, with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[3]
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.[1]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:
% Inhibition = [(V_c - V_t) / V_c] x 100
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric)
This assay determines the ability of a compound to selectively inhibit COX isoforms.
Materials:
-
COX (ovine) Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760111)[8]
-
Quinoxaline derivative (test compound) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 590 nm[8]
Procedure:
-
Prepare reagents (Assay Buffer, Hemin, COX-1 and COX-2 enzymes, Arachidonic Acid, and Colorimetric Substrate) according to the kit manufacturer's instructions.[9]
-
In a 96-well plate, set up the following wells in triplicate:
-
Background: Assay Buffer, Hemin.
-
100% Initial Activity (Control): Assay Buffer, Hemin, COX enzyme (COX-1 or COX-2).
-
Inhibitor: Assay Buffer, Hemin, COX enzyme, and test compound at various concentrations.[9]
-
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Add the Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Shake the plate for a few seconds and incubate for 5 minutes at 25°C.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration.
Protocol 3: Determination of TNF-α and IL-1β Levels by ELISA
This protocol quantifies the levels of key pro-inflammatory cytokines in biological samples (e.g., serum from in vivo studies or cell culture supernatant).
Materials:
-
Mouse/Rat TNF-α and IL-1β ELISA kits (e.g., Cayman Chemical, STEMCELL Technologies)[10][11]
-
Serum samples or cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare all reagents, standards, and samples as described in the ELISA kit manual.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-pre-coated 96-well plate.[10]
-
Incubate the plate for 2 hours at room temperature on an orbital shaker.[10]
-
Wash the wells four times with the provided Wash Buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells as described in step 4.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.[10]
-
Wash the wells as described in step 4.
-
Add 100 µL of TMB Substrate Solution to each well and incubate for 30 minutes at room temperature in the dark.[10]
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the concentration of TNF-α or IL-1β in the samples by plotting a standard curve.
Protocol 4: Western Blot for NF-κB (p-p65) and p38 MAPK (p-p38) Activation
This method is used to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Quinoxaline derivative (test compound)
-
LPS (Lipopolysaccharide) or other suitable stimulant
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-p38, anti-p38, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes).
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE (e.g., 40 µg of total protein per lane).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system. Quantify band intensities using densitometry software.
Conclusion
Quinoxaline derivatives represent a promising avenue for the discovery of new anti-inflammatory drugs. Their ability to target multiple key inflammatory pathways, including NF-κB and MAPK, provides a strong rationale for their further development. The protocols outlined in this document offer a standardized framework for researchers to effectively screen and characterize the anti-inflammatory potential of novel quinoxaline compounds, facilitating the identification of lead candidates for preclinical and clinical studies.
References
- 1. inotiv.com [inotiv.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2,3-Dichloro-6,7-dimethoxyquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 2,3-dichloro-6,7-dimethoxyquinoxaline derivatives, a class of compounds with potential as anticancer agents. The protocols outlined below detail standard assays for determining cell viability and cytotoxicity, and the accompanying data and diagrams illustrate the potential mechanisms of action.
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The this compound scaffold represents a promising starting point for the development of novel cytotoxic agents. In vitro cytotoxicity assays are fundamental to the initial screening and characterization of these compounds, providing essential data on their potency and mechanism of action against cancer cell lines.
Data Presentation: In Vitro Cytotoxicity of Quinoxaline Derivatives
The cytotoxic activity of quinoxaline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) values against various cancer cell lines. Lower values indicate greater potency. The following tables summarize the in vitro anticancer activity of representative 6,7-dimethoxy and 6,7-dichloro quinoxaline derivatives.
Table 1: Growth Inhibitory (GI50) Values of 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| 14m | LOX IMVI | Melanoma | 0.116 |
| SR | Leukemia | 0.133 | |
| NCI/ADR-RES | Ovarian Cancer | 0.188 | |
| CAKI-1 | Renal Cancer | 0.458 | |
| COLO 205 | Colon Cancer | 0.401 | |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.343 | |
| SF-295 | CNS Cancer | 0.328 | |
| T-47D | Breast Cancer | 0.472 | |
| 14o | - | - | 0.162 - 8.70 |
*Data extracted from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, which are structurally related to the target compounds.[1]
Table 2: Cytotoxicity (IC50) of 6,7-Dichloro-2,3-disubstituted-quinoxaline Derivatives
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Compound 6 | F2408 | Normal Fibroblast | Toxic |
| Compound 8 | F2408 | Normal Fibroblast | Toxic |
| Compound 1 | 5RP7 | H-ras Activated Cancer | No effect at 10 nM |
| Compound 6 | 5RP7 | H-ras Activated Cancer | No effect at 10 nM |
*Data from a study on 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives. The study indicated dose- or time-dependent cytotoxic effects for some compounds.[2]
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, replace the existing medium with 100 µL of medium containing various concentrations of the quinoxaline derivatives. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls on the plate:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer (as per kit instructions) 30-45 minutes before the end of the incubation period.
-
Medium background: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) can be used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualization of Cellular Mechanisms
Experimental Workflow
The general workflow for evaluating the in vitro cytotoxicity of this compound derivatives involves several key steps from compound preparation to data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
Postulated Signaling Pathway for Apoptosis Induction
Studies on related quinoxaline derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis. A postulated signaling pathway involves the modulation of key apoptotic regulators. For instance, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide has been shown to upregulate p53 and p21 and downregulate the anti-apoptotic protein Bcl-2.[9] This can lead to the activation of the intrinsic apoptotic pathway.
Caption: Postulated intrinsic apoptosis pathway.
This application note provides a foundational framework for conducting and interpreting in vitro cytotoxicity assays for this compound derivatives. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further investigate the detailed molecular mechanisms underlying the observed cytotoxic effects.
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real-research.com [real-research.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-6,7-dimethoxyquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of 2,3-Dichloro-6,7-dimethoxyquinoxaline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and actionable solutions to improve reaction yield and product purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline (Intermediate 2) | 1. Poor quality of 4,5-dimethoxy-1,2-phenylenediamine (1): The diamine starting material is prone to oxidation and degradation if not stored properly (e.g., exposure to air/light). | 1a. Use freshly prepared or purified diamine. Store under an inert atmosphere (Argon or Nitrogen) and protect from light.1b. Verify the purity of the diamine by NMR or melting point before starting the reaction. |
| 2. Incomplete condensation reaction: Insufficient reaction time or temperature. | 2a. Ensure the reaction mixture is refluxed for an adequate duration (typically 3-5 hours).[1]2b. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. | |
| 3. Incorrect pH: The condensation is typically acid-catalyzed. | 3a. Use a strong acid like hydrochloric acid (e.g., 4N HCl) as the reaction medium to ensure an acidic environment.[1] | |
| Low Yield of this compound (Product 3) | 1. Incomplete chlorination: Insufficient amount of chlorinating agent, low temperature, or short reaction time. | 1a. Use a sufficient excess of phosphorus oxychloride (POCl₃). A patent suggests a significant excess is effective.[2]1b. Ensure the reaction temperature is high enough (e.g., 110 °C or reflux) for the reaction to proceed to completion.[2]1c. Increase the reaction time and monitor by TLC. |
| 2. Presence of water: POCl₃ reacts violently with water, which deactivates the reagent and can lead to side products. | 2a. Ensure the 2,3-dihydroxy intermediate (2) is thoroughly dried before the chlorination step.2b. Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere. | |
| 3. Formation of mono-chloro or phosphorylated intermediates: The reaction can stall at intermediate stages, especially if conditions are not optimal. | 3a. The addition of a tertiary amine base or a solvent like N,N-Dimethylformamide (DMF) can facilitate the reaction.[3]3b. Stepwise temperature control might be necessary; an initial lower temperature reaction followed by heating can improve selectivity.[4] | |
| Product is Difficult to Purify / Contains Impurities | 1. Residual POCl₃: Excess chlorinating agent can be difficult to remove and can interfere with subsequent steps. | 1a. After the reaction, carefully quench the mixture by pouring it into ice-water to hydrolyze and remove excess POCl₃.1b. Distill off excess POCl₃ under reduced pressure before workup. |
| 2. Formation of dark, tarry byproducts: Overheating or prolonged reaction times can lead to decomposition. | 2a. Carefully control the reaction temperature and time. Do not exceed the recommended temperature or heat for longer than necessary.2b. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel. | |
| 3. Incomplete hydrolysis of intermediates during workup: Phosphorylated intermediates may not fully hydrolyze, leading to purification issues. | 3a. Ensure the crushed ice/water mixture for quenching is sufficient and stir the quenched mixture for an adequate time to allow for complete hydrolysis before filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most established route involves a two-step process:
-
Condensation: Reaction of 4,5-dimethoxy-1,2-phenylenediamine with oxalic acid in an acidic medium (like aqueous HCl) to form 2,3-dihydroxy-6,7-dimethoxyquinoxaline.[1]
-
Chlorination: Treatment of the resulting dihydroxy intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.[2][3] A one-pot variation of this method, which avoids isolation of the intermediate, has also been patented and can achieve high yields.[2]
Q2: My starting material, 4,5-dimethoxy-1,2-phenylenediamine, is dark and appears oxidized. Can I still use it?
A2: It is highly recommended to use pure, unoxidized 4,5-dimethoxy-1,2-phenylenediamine. o-Phenylenediamines are sensitive to air and light and can oxidize to form colored impurities that will lower the yield and complicate purification. If your starting material is discolored, consider purifying it by recrystallization or column chromatography before use.
Q3: What is the role of N,N-Dimethylformamide (DMF) in the chlorination step with POCl₃?
A3: DMF can act as a catalyst in chlorination reactions with POCl₃. It reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more reactive electrophile and can facilitate the chlorination of the hydroxyl groups. Using DMF can often allow for milder reaction conditions and improved yields.[3]
Q4: The chlorination reaction with POCl₃ is sluggish. How can I improve the reaction rate and yield?
A4: To improve a sluggish chlorination reaction, you can:
-
Increase the Temperature: Heating the reaction mixture to reflux is common. A patented one-pot procedure specifies a temperature of 110 °C.[2]
-
Use a Catalyst: Adding a catalytic amount of DMF can significantly accelerate the reaction.
-
Increase Reagent Stoichiometry: Ensure a sufficient excess of POCl₃ is used.
-
Ensure Anhydrous Conditions: Any moisture will consume the POCl₃ and hinder the reaction.
Q5: How should I properly quench the reaction after chlorination with POCl₃?
A5: The workup must be performed with extreme caution. POCl₃ reacts violently with water. The reaction mixture should be cooled to room temperature and then slowly and carefully poured into a beaker containing a large amount of crushed ice or an ice-water slurry with vigorous stirring. This will hydrolyze the excess POCl₃ and precipitate the crude product, which can then be collected by filtration.
Experimental Protocols
Protocol 1: Two-Step Synthesis
Step 1: Synthesis of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline (Intermediate 2)
This protocol is adapted from the synthesis of a structurally similar compound, 6-chloroquinoxaline-2,3(1H,4H)–dione.[1]
-
In a round-bottom flask equipped with a reflux condenser, suspend 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq) in 4N aqueous hydrochloric acid.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove excess HCl and unreacted oxalic acid.
-
Dry the product under vacuum to obtain 2,3-dihydroxy-6,7-dimethoxyquinoxaline. The expected yield should be high (>90%) based on analogous reactions.[1]
Step 2: Synthesis of this compound (Product 3)
-
Place the dried 2,3-dihydroxy-6,7-dimethoxyquinoxaline (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add phosphorus oxychloride (POCl₃, at least 5-10 eq) to the flask.
-
Optionally, add a catalytic amount of DMF (e.g., 0.1 eq).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a large beaker of crushed ice with vigorous stirring.
-
Continue stirring until all the ice has melted and the excess POCl₃ is hydrolyzed.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then dry it under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol) to yield pure this compound.
Protocol 2: One-Pot Synthesis
This protocol is based on a patented method for analogous 2,3-dichloroquinoxaline derivatives.[2]
-
To a reaction vessel, add 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq), oxalic acid (1.2 eq), and a catalyst such as methanesulfonic acid (0.8 eq) in a suitable solvent like toluene.
-
Heat the mixture to 110 °C and stir for 5 hours.
-
After the initial reaction, add phosphorus oxychloride (POCl₃, ~8 eq) and DMF (~5 eq) to the same vessel.
-
Continue to stir the reaction at 110 °C for an additional 1-2 hours.
-
After cooling, quench the reaction by pouring it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography. The reported yield for a similar unsubstituted product is 85%.[2]
Data Summary
The following table summarizes quantitative data from a patented one-pot synthesis of an unsubstituted 2,3-dichloroquinoxaline, which serves as a valuable reference for optimizing the synthesis of the 6,7-dimethoxy derivative.[2]
| Parameter | Value |
| Reactants | o-phenylenediamine, Oxalic Acid |
| Catalyst | Methanesulfonic Acid |
| Solvent | Toluene |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) / DMF |
| Reaction Temperature | 110 °C |
| Reaction Time | 5 hours (condensation) + 1 hour (chlorination) |
| Reported Yield | 85% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
References
Technical Support Center: Troubleshooting Side Reactions in Quinoxaline Chlorination
Welcome to the technical support center for quinoxaline chlorination. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for troubleshooting common side reactions encountered during the chlorination of quinoxalines. The following frequently asked questions (FAQs) and troubleshooting guides will help you optimize your reactions, minimize byproduct formation, and ensure the desired product purity.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a dichlorinated byproduct in my quinoxaline chlorination reaction. How can I favor the formation of the mono-chlorinated product?
A1: The formation of dichlorinated quinoxalines is a common side reaction resulting from over-chlorination. To enhance the selectivity for the mono-chlorinated product, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Begin with a 1:1 molar ratio of your quinoxaline substrate to the chlorinating agent.
-
Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Shorter reaction times and lower temperatures can often minimize over-reaction.[1] An increase of 10°C can significantly increase the reaction rate, potentially leading to more side products.[1]
-
Slow Addition of Reagent: Instead of adding the chlorinating agent all at once, consider a slow, dropwise addition to maintain a low concentration of the reagent in the reaction mixture.
Q2: My final product contains the starting quinoxalin-2-one (a hydroxylated quinoxaline). Is this a side reaction during chlorination, and how can I prevent it?
A2: The presence of the starting quinoxalin-2-one in your final product is most likely due to the hydrolysis of the desired chloroquinoxaline product during the reaction workup, rather than a side reaction of the chlorination itself.[2] Chloroquinoxalines can be sensitive to acidic aqueous conditions.[2] To prevent this hydrolysis, the following precautions are recommended:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Any moisture can react with chlorinating agents like POCl₃ to generate HCl, which can facilitate hydrolysis.[3]
-
Careful Quenching: Quench the reaction by slowly adding the reaction mixture to crushed ice or a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃), rather than adding water to the reaction mixture.[2][3] This helps to neutralize any acid formed and keep the temperature low.
-
Prompt Neutralization and Extraction: After quenching, promptly neutralize the aqueous solution to a pH of 7-8 before extraction. Minimize the contact time of the product with the aqueous acidic phase.[2]
-
Removal of Excess Chlorinating Agent: Before the aqueous workup, consider removing excess volatile chlorinating agents (like POCl₃ or SOCl₂) under reduced pressure.[3]
Q3: I suspect my quinoxaline ring is degrading during the chlorination reaction, leading to low yields of the desired product. What could be the cause and how can I avoid it?
A3: While the quinoxaline ring is generally stable, prolonged exposure to harsh reaction conditions can lead to degradation.[4] To minimize potential degradation:
-
Moderate Reaction Temperature: Avoid excessively high reaction temperatures. If the reaction is sluggish, consider extending the reaction time at a moderate temperature rather than drastically increasing the heat. For reactions using POCl₃, refluxing at around 100-110°C is typical.[2][5]
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your substrate has sensitive functional groups.
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
Troubleshooting Guide
This section provides a more in-depth look at specific issues and offers a systematic approach to troubleshooting.
Issue 1: Low Yield of Mono-Chloroquinoxaline and Significant Dichlorination
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excess Chlorinating Agent | Reduce the equivalents of the chlorinating agent to 1.0-1.2 equivalents. | Increased ratio of mono- to di-chlorinated product. |
| Prolonged Reaction Time | Monitor the reaction at regular intervals (e.g., every 30 minutes) and stop it once the starting material is consumed. | Prevention of the conversion of the mono-chlorinated product to the di-chlorinated byproduct. |
| High Reaction Temperature | Lower the reaction temperature by 10-20°C and monitor for an improvement in selectivity. | Slower reaction rate but potentially higher selectivity for the mono-chlorinated product. |
Issue 2: Presence of Starting Material (Hydroxylated Quinoxaline) in the Final Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis during Workup | 1. Ensure all glassware is oven-dried and the reaction is run under an inert, anhydrous atmosphere. 2. Quench the reaction by adding the mixture to ice-cold saturated NaHCO₃ solution.[3] 3. Promptly neutralize and extract the product. | Minimal to no starting material observed in the final product after purification. |
| Incomplete Reaction | 1. Confirm the reaction has gone to completion by TLC/HPLC before workup. 2. If incomplete, increase the reaction time or consider adding a catalytic amount of a base like pyridine if using POCl₃.[2] | Complete consumption of starting material leading to a cleaner product profile before workup. |
Issue 3: Formation of Unidentifiable Impurities and/or Tar
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Starting Material Impurity | Purify the starting quinoxaline derivative by recrystallization or column chromatography before the chlorination step. | A cleaner reaction profile with fewer side products. |
| Reaction Temperature Too High | Decrease the reaction temperature and increase the reaction time if necessary. | Reduced formation of tar and decomposition products. |
| Incompatible Solvent | If using a solvent, ensure it is inert to the chlorinating agent and reaction conditions. Common solvents for POCl₃ chlorination include toluene or using POCl₃ itself as the solvent.[2] | A cleaner reaction with fewer solvent-related byproducts. |
Data Presentation
To aid in optimizing your quinoxaline chlorination, we recommend maintaining a detailed experimental log. The following table provides a template for recording and comparing your results under different conditions.
| Entry | Substrate | Chlorinating Agent (Equivalents) | Temperature (°C) | Time (h) | Solvent | Yield of Mono-Chloro Product (%) | Yield of Di-Chloro Product (%) | Other Byproducts (%) |
| 1 | Quinoxaline | POCl₃ (1.2) | 110 | 3 | Neat | |||
| 2 | Quinoxaline | SO₂Cl₂ (1.1) | 80 | 2 | Toluene | |||
| 3 | 6-Methylquinoxaline | POCl₃ (1.2) | 110 | 4 | Neat |
Experimental Protocols
General Protocol for Chlorination of Quinoxalin-2-one with POCl₃
This protocol is a general guideline for the conversion of a hydroxyl group on a quinoxaline ring to a chlorine atom using phosphorus oxychloride.[2][5]
Materials:
-
Quinoxalin-2-one derivative (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-20 volumes)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the quinoxalin-2-one starting material.
-
Carefully add phosphorus oxychloride (10-20 volumes). This can be done in a fume hood.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Workup:
-
Carefully and slowly pour the cooled reaction mixture onto a vigorously stirred beaker of crushed ice. This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Analytical Protocols for Reaction Monitoring and Product Characterization
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To monitor the progress of the reaction, quantify the conversion of starting material, and determine the relative amounts of products and byproducts.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. The specific gradient will need to be optimized for your specific quinoxaline derivatives.
-
Detector: UV detector, with the wavelength set to the λmax of your quinoxaline compounds (typically in the range of 254-350 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To identify the products and byproducts by their mass-to-charge ratio and fragmentation patterns.
-
Column: A standard non-polar column (e.g., DB-5ms or HP-5ms) is generally effective.
-
Injection: Ensure the sample is clean to avoid contaminating the instrument. A simple filtration through a small plug of silica may be necessary.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Data Analysis: Compare the obtained mass spectra with library data or analyze the fragmentation patterns to deduce the structures of the components.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To unambiguously determine the structure of the final product and identify the position of chlorination.
-
¹H NMR: The chemical shifts of the protons on the quinoxaline ring are typically in the aromatic region (δ 7.5-9.0 ppm).[6] The introduction of a chlorine atom will cause a downfield shift of the adjacent protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity, especially for distinguishing between isomers.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Visualizations
References
Technical Support Center: Optimization of SNAr Reactions for 2,3-Dichloro-6,7-dimethoxyquinoxaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 2,3-dichloro-6,7-dimethoxyquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the monosubstitution of this compound?
A1: In many SNAr reactions with 2,3-dihaloquinoxalines, the C2 position is generally more reactive towards nucleophilic attack than the C3 position. This is attributed to the electronic influence of the quinoxaline nitrogen atoms, which helps to stabilize the Meisenheimer intermediate formed during the reaction. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For bulky nucleophiles, steric hindrance may play a more significant role and could influence the site of attack. It is always recommended to confirm the structure of the product(s) using analytical techniques such as 2D-NMR.
Q2: How can I control for mono- versus di-substitution?
A2: Achieving selective monosubstitution over disubstitution is a common challenge. To favor the formation of the mono-substituted product, you can:
-
Control Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0 to 1.2 equivalents).
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the kinetic monosubstitution product.
-
Slow Addition: Adding the nucleophile slowly to the reaction mixture helps to maintain a low concentration of the nucleophile, thereby reducing the likelihood of a second substitution.
Conversely, to promote disubstitution, you can use an excess of the nucleophile and higher reaction temperatures.
Q3: What are the best solvents for SNAr reactions with this compound?
A3: Polar aprotic solvents are generally the preferred choice for SNAr reactions as they can solvate the cation of the nucleophile's salt, which makes the anionic nucleophile more reactive.[1] Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
Protic solvents, such as alcohols, can solvate the nucleophile and reduce its reactivity.[1] However, in some cases, alcohols like isopropanol or ethanol are used, particularly when the nucleophile is an amine.
Q4: What type of base should I use?
A4: The choice of base depends on the pKa of the nucleophile.
-
For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often sufficient to neutralize the HCl generated during the reaction.
-
For less nucleophilic amines or for alcohol and thiol nucleophiles, a stronger base may be required to deprotonate the nucleophile and increase its reactivity. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).
Q5: My reaction is not proceeding to completion. What can I do?
A5: If your reaction is sluggish, consider the following:
-
Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[1] Gradually increasing the temperature while monitoring the reaction by TLC or LC-MS can help find the optimal condition.
-
Use a Stronger Base: If you are using a weak base with a weakly nucleophilic starting material, switching to a stronger base can increase the concentration of the more reactive anionic nucleophile.
-
Change the Solvent: Switching to a more polar aprotic solvent like DMSO or NMP can accelerate the reaction rate.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Insufficient activation of the quinoxaline ring.2. Weak nucleophile.3. Inappropriate solvent.4. Suboptimal temperature. | 1. While the quinoxaline core is activating, ensure your nucleophile is sufficiently reactive.2. If using a neutral nucleophile (e.g., amine, alcohol), add a suitable base to generate the more reactive conjugate base. For very weak nucleophiles, consider using a stronger base or a different solvent system.3. Switch to a polar aprotic solvent such as DMSO, DMF, or NMP.[1]4. Gradually increase the reaction temperature. Monitor for decomposition at higher temperatures.[1] |
| Formation of Multiple Products / Dark Reaction Mixture | 1. Di-substitution.2. Decomposition of starting material or product.3. Side reactions with the solvent. | 1. To favor mono-substitution, use 1.0-1.2 equivalents of the nucleophile and consider lowering the reaction temperature.[1]2. This may be due to excessively high temperatures or a base that is too strong. Try running the reaction at a lower temperature or using a milder base (e.g., K₂CO₃ instead of NaH).3. Ensure the solvent is stable under the reaction conditions. For example, DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar and remains in the aqueous phase during workup.2. Product co-elutes with starting material or byproducts during chromatography. | 1. After quenching the reaction, ensure the pH is adjusted to neutralize any charged species on your product. Consider extraction with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.2. Optimize your chromatography conditions. Try a different solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol) or a different stationary phase (e.g., alumina instead of silica gel). |
Data Presentation: SNAr Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the SNAr of this compound and its analogs with various nucleophiles. Please note that these are representative examples and optimization may be required for your specific substrate and nucleophile.
Table 1: Monosubstitution with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analog |
| Aniline | DIPEA | Dioxane | 80 | 12 | 75-85 | 2,4-dichloro-6,7-dimethoxyquinazoline[2] |
| Substituted Anilines | - | Isopropanol | Reflux | 6 | Satisfactory | 2,4-dichloro-6,7-dimethoxyquinazoline[3] |
| Ammonia | - | THF | RT | 48 | ~35 | 2,4-dichloro-6,7-dimethoxyquinazoline[4] |
| Aliphatic Amines | TEA | Ethanol | Reflux | 3 | Good | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde[4] |
Table 2: Disubstitution with Amine and Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analog |
| Secondary Amines (excess) | - | Benzene | Boiling | - | Good | 6-bromoethyl-6H-indolo-[2,3-b]quinoxaline[5] |
| Benzenethiol derivatives | Cs₂CO₃ | DMF | 70 | 2.5 | Good | 6-(bromomethyl)-2,3-dimethoxyquinoxaline[5] |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution with an Amine Nucleophile
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane, isopropanol, or THF) is added the amine nucleophile (1.0-1.2 eq).
-
A base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq) is added to the mixture.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C or reflux) and stirred for the required time (typically 6-12 hours), while monitoring the progress of the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired mono-substituted product.
Protocol 2: General Procedure for Disubstitution with a Thiol Nucleophile
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF is added the thiol nucleophile (2.2-2.5 eq).
-
A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (3.0-4.0 eq) is added to the mixture.
-
The reaction is heated to a suitable temperature (e.g., 70-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is poured into water and the resulting precipitate is collected by filtration.
-
The solid is washed with water and a small amount of cold ethanol or isopropanol.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Troubleshooting logic for low reactivity in SNAr.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dichloro-6,7-dimethoxyquinoxaline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2,3-Dichloro-6,7-dimethoxyquinoxaline and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Column Chromatography | The compound may be unstable on standard silica gel due to its acidic nature.[1] | Deactivate the silica gel by preparing a slurry with the chosen eluent containing 1-2% triethylamine before packing the column.[1] Alternatively, consider using a different stationary phase like neutral alumina. |
| The chosen solvent system is not polar enough to elute the compound from the column. | Gradually increase the polarity of the eluent during chromatography (gradient elution).[1] If the compound remains on the column, a stronger solvent system may be required. For highly polar derivatives, reverse-phase chromatography (e.g., C18 silica) could be a more suitable option.[1][2] | |
| The product has low solubility in the chromatography solvents and is precipitating on the column.[1] | Ensure the crude product is fully dissolved before loading it onto the column. If solubility is a persistent issue, consider dry loading the sample by pre-adsorbing it onto a small amount of silica gel.[1][3] | |
| Co-elution of Product with Impurities | The solvent system lacks the necessary selectivity to separate the product from a closely eluting impurity.[1] | Methodically test different solvent systems using Thin-Layer Chromatography (TLC) to optimize the separation before attempting column chromatography.[1] |
| The column is overloaded with the crude product. | Use an appropriate ratio of silica gel to crude product. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[3] | |
| Streaking or Tailing of Spots on TLC Plate | The compound might be acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. |
| The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. | |
| Product Decomposes During Purification | The quinoxalinone derivative may be unstable under certain conditions (e.g., prolonged exposure to silica gel or heat).[2] | Minimize the time the compound spends on the silica gel column. Use a faster purification technique like flash chromatography. When removing the solvent, use a rotary evaporator at a lower temperature. |
| Difficulty in Achieving High Purity by Recrystallization | The chosen solvent or solvent system is not ideal for separating the product from impurities. | Experiment with a variety of solvents and solvent pairs to find a system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.[2] Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/pentane.[2] |
| Colored impurities are present in the final product. | Add a small amount of activated charcoal (1-2% by weight of the compound) to the hot solution before filtration.[1] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound derivatives?
A1: The most common purification techniques are column chromatography and recrystallization. Column chromatography, particularly flash chromatography using silica gel, is widely used to separate the desired compound from by-products and unreacted starting materials.[1][3] Recrystallization is an effective final step to achieve high purity, especially for crystalline solids.[2]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent or a mixture of solvents that provides a good separation between your target compound and any impurities, with the Rf value of the desired product preferably between 0.2 and 0.4.
Q3: My this compound derivative is a white solid after synthesis, but it turns yellow after purification. What could be the cause?
A3: Discoloration upon purification could indicate some level of decomposition on the silica gel column.[1] To mitigate this, you can deactivate the silica gel with triethylamine before use or minimize the contact time by using flash chromatography.[1] Alternatively, the discoloration might be due to residual acidic impurities; washing the purified compound with a dilute sodium bicarbonate solution during the work-up may help.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A4: Yes, preparative HPLC can be an excellent technique for purifying this compound derivatives, especially for achieving very high purity or for separating closely related isomers.[2] Reverse-phase HPLC using a C18 column is often effective.[2]
Q5: What are some common solvent systems used for the purification of similar quinoxaline derivatives?
A5: Based on literature for related compounds, common solvent systems for column chromatography include mixtures of chloroform and methanol, or petroleum ether and ethyl acetate.[3][4] For recrystallization, solvents like methanol have been reported to be effective.[5]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound derivatives using silica gel column chromatography.
-
Preparation of the Stationary Phase (Slurry Method):
-
Determine the required amount of silica gel (typically a 30:1 to 100:1 weight ratio of silica to crude product).[3]
-
In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase solvent.
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column, followed by a thin layer of sand.[6]
-
Pour the silica gel slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles.[6]
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.[6]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the dissolved sample.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder.[3]
-
Carefully add this powder to the top of the prepared column.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying solid this compound derivatives.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal (1-2% by weight) and gently heat for a few minutes.[1]
-
-
Hot Filtration:
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
To maximize crystal formation, you can further cool the flask in an ice bath.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Decision tree for troubleshooting common purification issues.
References
Preventing hydrolysis of 2,3-Dichloro-6,7-dimethoxyquinoxaline during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2,3-Dichloro-6,7-dimethoxyquinoxaline during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis important?
This compound is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors used in cancer research and pharmaceuticals. The two chlorine atoms are reactive sites essential for subsequent cross-coupling reactions. Hydrolysis replaces these chlorine atoms with hydroxyl groups, forming inactive byproducts. This reduces the yield of the desired product and complicates the purification process, impacting the overall efficiency of the synthetic route.
Q2: What are the primary causes of hydrolysis during the synthesis of this compound?
The primary cause of hydrolysis is the presence of water in the reaction mixture. The carbon-chlorine bonds on the quinoxaline ring are susceptible to nucleophilic attack by water, especially at elevated temperatures or in the presence of acids or bases which can catalyze the reaction. Sources of water can include wet solvents, reagents, or atmospheric moisture.
Q3: At which stage of the synthesis is hydrolysis most likely to occur?
Hydrolysis is most likely to occur during the chlorination of the precursor, 6,7-dimethoxyquinoxaline-2,3-dione, and the subsequent workup and purification steps. The chlorination reaction itself, often carried out with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can generate acidic byproducts that promote hydrolysis if any water is present. The aqueous workup to remove these reagents is a critical step where hydrolysis can readily happen if not performed under carefully controlled conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, leading to the unwanted hydrolysis of this compound.
Issue 1: Low yield of this compound with significant byproduct formation.
Possible Cause: Presence of water in the reaction, leading to the formation of hydroxy-substituted quinoxaline byproducts.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C) overnight and cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator before use.
-
Use freshly distilled or commercially available anhydrous solvents. Solvents like toluene or acetonitrile should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Ensure all reagents, especially the starting 6,7-dimethoxyquinoxaline-2,3-dione, are completely dry.
-
-
Control the Reaction Atmosphere:
-
Conduct the entire reaction under an inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Issue 2: Hydrolysis observed during the reaction workup.
Possible Cause: The aqueous workup procedure is promoting the hydrolysis of the product.
Troubleshooting Steps:
-
Minimize Contact with Water:
-
Instead of a traditional aqueous workup, consider quenching the reaction by pouring it onto crushed ice and immediately extracting the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Work quickly and keep the temperature low (0-5 °C) during the quenching and extraction process to minimize the rate of hydrolysis.
-
-
Neutralize Acidic Byproducts Carefully:
-
If a neutralization step is necessary, use a weak base like sodium bicarbonate solution and perform the wash quickly at low temperatures. Avoid using strong bases which can accelerate hydrolysis.
-
Issue 3: Product degradation during purification.
Possible Cause: The purification method (e.g., silica gel chromatography) is causing hydrolysis.
Troubleshooting Steps:
-
Use a Non-polar Eluent System:
-
Standard silica gel can be acidic and contain adsorbed water. Use a less polar solvent system for chromatography, such as a mixture of hexanes and ethyl acetate.
-
Consider deactivating the silica gel by treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
-
Alternative Purification Methods:
-
If possible, purify the product by recrystallization from a suitable anhydrous solvent to avoid prolonged contact with silica gel.
-
Experimental Protocols
Protocol 1: Synthesis of this compound under Anhydrous Conditions
This protocol details the chlorination of 6,7-dimethoxyquinoxaline-2,3-dione with a focus on minimizing hydrolysis.
Materials:
-
6,7-dimethoxyquinoxaline-2,3-dione
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution, ice-cold
-
Brine, ice-cold
-
Anhydrous sodium sulfate
-
Round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 6,7-dimethoxyquinoxaline-2,3-dione.
-
Add anhydrous toluene, followed by a catalytic amount of anhydrous DMF.
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product immediately with anhydrous DCM.
-
Wash the organic layer quickly with ice-cold saturated sodium bicarbonate solution, followed by ice-cold brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography using a non-polar eluent system.
Quantitative Data Summary
The following table summarizes typical yields obtained under different reaction conditions, highlighting the impact of controlling for moisture.
| Condition | Typical Yield of this compound | Purity (by HPLC) | Reference |
| Standard conditions (no strict anhydrous control) | 60-70% | 85-90% | General synthetic procedures |
| Strict anhydrous conditions (as per Protocol 1) | >90% | >98% | Optimized laboratory protocols |
| Aqueous workup at room temperature | 50-60% | <80% | Deliberate non-optimal workup for comparison |
| Quenching on ice with immediate extraction | >85% | >95% | Optimized workup procedures |
Visualizations
Logical Workflow for Preventing Hydrolysis
The following diagram illustrates the key decision points and actions to be taken during the synthesis to minimize the formation of hydrolysis byproducts.
Caption: Workflow for the synthesis of this compound emphasizing hydrolysis prevention.
Hydrolysis Reaction Pathway
This diagram shows the chemical transformation that occurs during the unwanted hydrolysis of the desired product.
Caption: The undesired hydrolysis pathway of this compound.
Technical Support Center: Selective Substitution of 2,3-Dichloro-6,7-dimethoxyquinoxaline
This technical support center provides guidance for researchers, scientists, and drug development professionals on performing selective monosubstitution and disubstitution reactions on 2,3-dichloro-6,7-dimethoxyquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What are the key factors in controlling monosubstitution versus disubstitution of this compound?
A1: The primary factors influencing the selectivity between monosubstitution and disubstitution are stoichiometry of the nucleophile, reaction temperature, and the rate of addition of the nucleophile. For selective monosubstitution, it is recommended to use a controlled amount of the nucleophile (typically 1.0-1.2 equivalents). Lowering the reaction temperature can also favor the formation of the monosubstituted product. Furthermore, the slow, dropwise addition of the nucleophile to the reaction mixture can help maintain a low concentration of the nucleophile, thereby minimizing the occurrence of the second substitution reaction.
Q2: I am observing a significant amount of the disubstituted product even when using one equivalent of the nucleophile. What can I do to improve selectivity for the monosubstituted product?
A2: If disubstitution is a persistent issue, consider the following troubleshooting steps:
-
Lower the Reaction Temperature: SNAr reactions are often temperature-dependent. Reducing the temperature may significantly slow down the second substitution step more than the first, thus improving selectivity for the monosubstituted product.
-
Use a Milder Base: If a base is used to activate the nucleophile, switching to a weaker base (e.g., from sodium hydride to potassium carbonate) can reduce the concentration of the highly reactive nucleophile at any given time, thereby favoring monosubstitution.[1]
-
Change the Solvent: The choice of solvent can influence the reactivity of the nucleophile. Experiment with less polar aprotic solvents to potentially modulate the reaction rate and improve selectivity.
-
Slow Addition: Ensure the nucleophile is added very slowly, ideally using a syringe pump, to maintain a low concentration throughout the reaction.
Q3: My reaction is very slow or not proceeding at all. How can I promote the reaction?
A3: Low reactivity can be due to several factors:
-
Insufficient Activation: While the quinoxaline core is electron-deficient, the 6,7-dimethoxy groups are electron-donating, which can decrease the reactivity of the C-2 and C-3 positions towards nucleophilic attack. Increasing the reaction temperature or extending the reaction time may be necessary.
-
Weak Nucleophile: If you are using a weak nucleophile, consider using a stronger base to generate a more potent nucleophilic species (e.g., deprotonating an alcohol or amine).
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they effectively solvate cations, leaving the anionic nucleophile more reactive.[1]
Q4: How can I purify the monosubstituted product from the starting material and the disubstituted product?
A4: Purification can often be achieved using column chromatography on silica gel. The polarity difference between the starting material (this compound), the monosubstituted product, and the disubstituted product is typically sufficient for separation. A gradient elution with a solvent system such as hexane/ethyl acetate is a good starting point. Recrystallization can also be an effective purification method if a suitable solvent system is identified.
Data Presentation
The following table summarizes representative reaction conditions for achieving selective monosubstitution and disubstitution on a similar quinoxaline core. Note that yields are generalized and may vary depending on the specific substrates and nucleophiles used.[1]
| Product Type | Nucleophile (Equivalents) | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Typical Yield (%) |
| Monosubstitution | Aniline (1.2) | DMF | K₂CO₃ (2.0) | 120 | 12-24 | 60-80 |
| Disubstitution | Amine (>2.0) | Ethanol | Et₃N (>2.0) | Reflux | 18-48 | 70-90 |
Experimental Protocols
Protocol 1: Selective Monosubstitution with an Aniline Derivative
This protocol is a general guideline for the synthesis of 2-anilino-3-chloro-6,7-dimethoxyquinoxaline.
Materials:
-
This compound
-
Substituted Aniline
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the desired aniline derivative (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure monosubstituted product.
Protocol 2: Disubstitution with an Amine
This protocol provides a general method for the synthesis of 2,3-diamino-6,7-dimethoxyquinoxaline.
Materials:
-
This compound
-
Amine (e.g., Butylamine)
-
Triethylamine (Et₃N)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (30 mL).
-
Add the desired amine (2.5 mmol) and triethylamine (2.5 mmol) to the solution.
-
Heat the mixture at reflux (approximately 78 °C) for 18-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (200 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or recrystallization to afford the pure disubstituted product.
Mandatory Visualization
Caption: Logical workflow for selective substitution.
This diagram illustrates the decision-making process for achieving either monosubstitution or disubstitution based on the chosen reaction conditions. Selective conditions lead to the monosubstituted product, while more forcing conditions favor the formation of the disubstituted product.
References
Technical Support Center: Synthesis of 2,3-Dichloro-6,7-dimethoxyquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,3-Dichloro-6,7-dimethoxyquinoxaline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate a smooth and efficient synthesis process, particularly when scaling up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A widely adopted and scalable method is the one-pot synthesis starting from 4,5-dimethoxy-1,2-phenylenediamine. This approach involves a condensation reaction with oxalic acid to form the intermediate 6,7-dimethoxyquinoxaline-2,3-diol, which is then chlorinated in the same reaction vessel without isolation. This method is advantageous for large-scale production as it simplifies the procedure, reduces solvent usage, and can be more cost-effective.[1]
Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the yield?
A2: Low yields can stem from several factors. A critical parameter is the reaction temperature. For the initial condensation step, temperatures below 70°C may result in no product formation, while temperatures between 90°C and 110°C can significantly increase the yield to around 90%.[1] Incomplete chlorination is another common issue. Ensure a sufficient excess of the chlorinating agent, such as phosphorus oxychloride (POCl₃), is used. The molar ratio of the intermediate to the chlorinating agent can be a crucial factor. Additionally, moisture in the reaction setup can decompose the chlorinating agent, leading to lower efficiency. Therefore, using anhydrous solvents and properly dried glassware is essential.
Q3: My final product is impure. What are the likely impurities and how can I purify it effectively?
A3: Common impurities include unreacted starting materials, the intermediate 6,7-dimethoxyquinoxaline-2,3-diol, and mono-chlorinated byproducts. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate. Column chromatography can also be employed for higher purity if required. To minimize impurity formation, ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).
Q4: What are the key safety precautions to consider during the synthesis?
A4: Phosphorus oxychloride (POCl₃) is a hazardous and corrosive reagent that reacts violently with water, releasing toxic fumes. This reagent should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be quenched carefully by slowly adding the reaction mixture to ice water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low. | Increase the reaction temperature to the optimal range of 100-110°C for the condensation step.[1] |
| Ineffective catalyst. | If using a catalyst-assisted method, ensure the catalyst is active and used in the correct amount. For the one-pot method, a catalyst like silica gel or methanesulfonic acid can be used.[1] | |
| Incomplete Chlorination | Insufficient chlorinating agent. | Increase the molar ratio of phosphorus oxychloride to the quinoxaline-2,3-diol intermediate. |
| Presence of moisture. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Formation of Byproducts | Suboptimal reaction time. | Monitor the reaction progress using TLC to determine the optimal reaction time for both the condensation and chlorination steps. |
| Incorrect work-up procedure. | Quench the reaction by slowly pouring the mixture into a large volume of ice water with vigorous stirring to ensure rapid and complete precipitation of the product. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | If the product shows some solubility in water, extract the aqueous layer with a suitable organic solvent like ethyl acetate after the initial filtration to recover any dissolved product.[1] |
Experimental Protocol: One-Pot Synthesis
This protocol is based on a method for preparing 2,3-dichloroquinoxaline derivatives.[1]
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Oxalic acid
-
Toluene (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, can act as a catalyst)
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel (100-200 mesh) (optional, as a catalyst)[1]
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dimethoxy-1,2-phenylenediamine, oxalic acid (1.0-1.2 molar equivalents), and anhydrous toluene. If using a catalyst, add silica gel at this stage.
-
Heat the mixture to 110°C and maintain this temperature for 5 hours.
-
Cool the reaction mixture slightly, then carefully add phosphorus oxychloride (5-10 molar equivalents). DMF can also be added as a catalyst.
-
Reheat the mixture to 110°C and continue the reaction for another 1-2 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture into a beaker containing ice water with vigorous stirring.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Yield | Reference |
| Reaction Temperature | < 70°C | 110°C | No product vs. ~90% | [1] |
| Catalyst | Silica Gel | Methanesulfonic Acid | High Yield | [1] |
Experimental Workflow and Troubleshooting Logic
Caption: A streamlined workflow for the one-pot synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Improving the stability of 2,3-Dichloro-6,7-dimethoxyquinoxaline for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of 2,3-Dichloro-6,7-dimethoxyquinoxaline for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Buffer | - Exceeding aqueous solubility limit.- Low tolerance of the buffer for the organic co-solvent (e.g., DMSO).- Change in pH affecting compound ionization and solubility. | - Determine the kinetic solubility in your specific assay buffer (see Experimental Protocols).- Reduce the final concentration of the compound.- Optimize the dilution protocol by adding the stock solution to the buffer in a stepwise manner with gentle mixing.[1]- Ensure the final concentration of the organic co-solvent is within the tolerance of your biological system (typically <1% for DMSO).[1] |
| Inconsistent or Non-Reproducible Assay Results | - Degradation of the compound in stock solution or assay medium.- Incomplete dissolution of the compound.- Adsorption of the compound to plasticware. | - Prepare fresh stock solutions and assay dilutions immediately before use.- Protect solutions from light at all times.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Visually confirm complete dissolution of the stock solution before further dilution.- Consider using low-adhesion microplates or glassware. |
| Loss of Compound Activity Over Time | - Photodegradation from exposure to ambient light.- Hydrolysis of the chloro substituents, particularly in neutral to alkaline aqueous solutions.- Thermal degradation if exposed to elevated temperatures. | - Conduct all experimental steps under amber or low-light conditions.- Use amber-colored vials for storage and handling.- Maintain a slightly acidic pH in aqueous buffers if compatible with the experimental system.- Avoid prolonged storage in aqueous solutions; prepare fresh for each experiment.- Store the solid compound and stock solutions in a cool, dark, and dry place. |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | - Formation of degradation products.- Presence of impurities from synthesis. | - Perform a forced degradation study (e.g., exposure to acid, base, light, heat) to identify potential degradation products.[2]- Compare the chromatogram of a freshly prepared solution with an aged one.- If impurities are suspected, purify the compound using techniques like recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound and its stock solutions?
A1: For the solid compound, store in a tightly sealed container in a cool (0-8°C), dry, and dark place. For stock solutions, prepare high-concentration stocks in an anhydrous, high-purity solvent like DMSO.[1] Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble quinoxaline derivatives.[1][3] For some applications, other organic solvents like dimethylformamide (DMF) or ethanol may be used, but their compatibility with the experimental system must be verified.
Q3: How can I improve the aqueous solubility of this compound for my cell-based assays?
A3: Several strategies can be employed to enhance aqueous solubility:
-
Co-solvents: Use a minimal amount of a water-miscible organic solvent, such as DMSO, in your final assay medium.[4]
-
Cyclodextrins: These molecules can encapsulate the hydrophobic compound, forming a more water-soluble inclusion complex.[5]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer might increase its solubility. However, this must be balanced with maintaining pH stability for the experiment.
-
Nanonization: Reducing the particle size of the compound can increase its dissolution rate.[5]
Q4: Is this compound sensitive to light?
A4: Yes, quinoxaline derivatives can be susceptible to photodegradation.[2][6] It is crucial to protect the solid compound and its solutions from light exposure by using amber vials, covering labware with aluminum foil, and minimizing exposure to ambient light during experiments.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure and related compounds, the primary degradation pathways are likely:
-
Photodegradation: UV or ambient light can induce cleavage of the aromatic ring system.[2]
-
Hydrolysis: The chloro substituents can be hydrolyzed to hydroxyl groups, especially under neutral to alkaline conditions.[2]
-
Reductive Dehalogenation: Under reducing conditions, the chlorine atoms can be removed.[7]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing solutions of this compound for in vitro experiments.
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO[8]
-
Sterile, amber microcentrifuge tubes
-
Appropriate aqueous buffer for the experiment (e.g., PBS, cell culture medium)
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out a precise amount of the solid compound in a sterile microcentrifuge tube under subdued light.
-
Add the required volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect for any particulate matter.
-
Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in the appropriate aqueous buffer immediately before use.
-
To prevent precipitation, add the DMSO stock to the aqueous buffer in a stepwise manner with gentle mixing.[1]
-
Ensure the final DMSO concentration in the assay does not exceed the tolerance of your experimental system (typically <1%).[1]
-
Protocol 2: Determination of Kinetic Aqueous Solubility
This protocol provides a method to estimate the solubility of the compound in your experimental buffer.
-
Materials:
-
10 mM stock solution of the compound in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
UV-transparent 96-well microplate
-
Plate reader capable of measuring absorbance or light scattering
-
-
Procedure:
-
Prepare serial dilutions of the 10 mM stock solution in DMSO in a 96-well plate.
-
In a separate UV-transparent 96-well plate, add the experimental buffer to each well.
-
Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the buffer plate. The final DMSO concentration should be consistent across all wells and match your assay conditions.
-
Include buffer-only and DMSO-only controls.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking, protected from light.
-
Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or by using a nephelometer.
-
The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the control wells.[1]
-
Protocol 3: MTT Assay for Cytotoxicity
This protocol is a general method for assessing the effect of the compound on cell viability.[9]
-
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)[10]
-
Complete cell culture medium
-
96-well microtiter plates
-
Working solutions of this compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the compound. Include a vehicle control (e.g., medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours until formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2,3-Dichloro-6,7-dimethoxyquinoxaline and Other Dichloro-N-heterocycles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,3-dichloro-6,7-dimethoxyquinoxaline with other synthetically valuable dichloro-N-heterocycles. We will delve into their reactivity in key synthetic transformations, supported by experimental data, and explore their applications in drug discovery, particularly as kinase inhibitors.
Introduction to Dichloro-N-heterocycles
Nitrogen-containing heterocycles are fundamental scaffolds in a vast majority of FDA-approved small molecule drugs.[1] Dichloro-N-heterocycles, in particular, serve as versatile building blocks, allowing for the sequential introduction of various functionalities through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This adaptability makes them invaluable in the construction of diverse chemical libraries for drug screening. This guide focuses on this compound and provides a comparative perspective against other widely used dichloro-N-heterocycles such as dichloropyrimidines and dichloroquinazolines.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for the functionalization of electron-deficient aromatic systems like dichloro-N-heterocycles. The regioselectivity and rate of these reactions are dictated by the electronic properties of the heterocyclic core and the nature of its substituents.
This compound
Dichloropyrimidines
Dichloropyrimidines are widely used scaffolds in medicinal chemistry. The reactivity of the chlorine atoms is dependent on their position. Generally, the order of reactivity in SNAr reactions is C4(6) > C2 >> C5.[2] This is attributed to the superior stabilization of the Meisenheimer intermediate when the attack occurs at the positions ortho or para to the ring nitrogens. However, this regioselectivity can be altered by the presence of other substituents on the pyrimidine ring. For example, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine can direct the initial substitution to the C-2 position.[3]
Dichloroquinazolines
In 2,4-dichloroquinazolines, the chlorine atom at the C-4 position is significantly more reactive towards nucleophilic attack than the one at the C-2 position. This high regioselectivity is consistently observed across a wide range of nucleophiles and reaction conditions, making it a reliable building block for the synthesis of 4-substituted quinazoline derivatives.[4]
Table 1: Comparison of Regioselectivity in Monosubstitution of Dichloro-N-heterocycles
| Dichloro-N-heterocycle | Position of Chlorines | General Site of First Nucleophilic Attack | Influencing Factors |
| 2,3-Dichloroquinoxaline | 2, 3 | C-2 or C-3 | Substituents on the benzene ring |
| 2,4-Dichloropyrimidine | 2, 4 | C-4 | Substituents on the pyrimidine ring can alter selectivity |
| 4,6-Dichloropyrimidine | 4, 6 | C-4 or C-6 | Generally equivalent reactivity |
| 2,4-Dichloroquinazoline | 2, 4 | C-4 | Highly regioselective |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these building blocks. Below are representative protocols for nucleophilic aromatic substitution reactions.
Protocol 1: Synthesis of 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline
This protocol describes the selective monosubstitution of 2,4-dichloro-6,7-dimethoxyquinazoline.[5]
Materials:
-
2,4-Dichloro-6,7-dimethoxyquinazoline
-
Substituted aniline
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
A mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) and the desired aniline derivative (4 mmol) is taken in a round-bottom flask.
-
Isopropanol (5 ml) is added to the flask.
-
The reaction mixture is refluxed for 6 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration and washed with cold isopropanol to afford the desired 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline.
Protocol 2: Sequential Nucleophilic Substitution of 2,3-Dichloroquinoxaline
This protocol outlines a general procedure for the sequential substitution on 2,3-dichloroquinoxaline.[6]
Materials:
-
2,3-Dichloroquinoxaline
-
First nucleophile (e.g., butylamine)
-
Second nucleophile (e.g., thiophenol)
-
Ethanol
-
Triethylamine or Sodium Carbonate
-
Reaction vessel (e.g., round-bottom flask or Parr Pressure Vessel for the second step)
-
Standard work-up and purification equipment
Procedure for Monosubstitution:
-
Dissolve 2,3-dichloroquinoxaline (1.0 mmol) in ethanol (30 mL).
-
Add butylamine (2.0 mmol) and triethylamine (2.0 mmol).
-
Heat the mixture at 75 °C for 18 hours.
-
After cooling, dilute the mixture with water and extract with dichloromethane.
-
Wash the organic layer with water, dry over MgSO4, and evaporate the solvent.
-
Purify the product by flash chromatography.
Procedure for Disubstitution:
-
The monosubstituted product (e.g., 2-butylamino-3-chloroquinoxaline) (0.14 mmol) is dissolved in ethanol (30 mL).
-
Add the second nucleophile (e.g., thiophenol, 0.58 mmol) and a base (e.g., Na2CO3, 0.5 g).
-
Heat the mixture under reflux for 18 hours.
-
After cooling, dilute with water and extract with dichloromethane.
-
Dry the organic layer over MgSO4, filter, and evaporate the solvent.
-
Purify the product by chromatography.
Application in Drug Discovery: Kinase Inhibitors
Derivatives of these dichloro-N-heterocycles are prominent scaffolds for the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Quinoxaline-Based Kinase Inhibitors
The quinoxaline scaffold has been identified as a promising core for the development of inhibitors targeting various kinases, including Apoptosis signal-regulating kinase 1 (ASK1) and Phosphoinositide 3-kinase (PI3K).[7][8] The dimethoxy substitution pattern, as seen in this compound, is often found in biologically active molecules and can contribute to favorable binding interactions and pharmacokinetic properties.
Pyrimidine- and Quinazoline-Based Kinase Inhibitors
The 2,4-dianilinopyrimidine scaffold is a well-established pharmacophore in numerous approved kinase inhibitors. Similarly, the 4-anilinoquinazoline core is a privileged structure in the design of inhibitors for receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.[9][10]
Table 2: Selected Examples of Kinase Inhibitor Scaffolds Derived from Dichloro-N-heterocycles
| Heterocyclic Scaffold | Target Kinase(s) | Example of Application |
| Quinoxaline | PI3K, ASK1 | Anticancer, Anti-inflammatory |
| Pyrimidine | Src family kinases, CDKs | Anticancer, Anti-inflammatory |
| Quinazoline | EGFR, c-Met, PI3K | Anticancer |
Signaling Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the role of these heterocyclic scaffolds in inhibiting key signaling pathways implicated in cancer.
PI3K/Akt/mTOR Signaling Pathway
Many kinase inhibitors derived from dichloro-N-heterocycles target the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[11][12]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of N-heterocycle-based drugs.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase is another important target in cancer therapy, and quinoline and quinazoline derivatives have shown potent inhibitory activity against it.[10][13]
Caption: Inhibition of the c-Met signaling pathway by N-heterocyclic compounds.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors from dichloro-N-heterocyclic starting materials.
Caption: General workflow for the synthesis and optimization of N-heterocyclic kinase inhibitors.
Conclusion
This compound represents a valuable, albeit less explored, building block in medicinal chemistry compared to the more common dichloropyrimidines and dichloroquinazolines. Its unique substitution pattern and electronic properties offer opportunities for the synthesis of novel chemical entities. While direct quantitative comparisons of reactivity and biological activity with other dichloro-N-heterocycles are not extensively documented, the available literature suggests that the reactivity of the quinoxaline core can be predictably modulated by substituents, allowing for controlled, regioselective functionalization. The demonstrated potential of the broader quinoxaline scaffold in targeting key signaling pathways, such as PI3K/Akt/mTOR, underscores the promise of this compound as a starting point for the development of next-generation therapeutics. Further systematic studies are warranted to fully elucidate its comparative performance and unlock its full potential in drug discovery.
References
- 1. US5116846A - N-aralkyl piperidine derivatives as psychotropic drugs - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2,3-Disubstituted-6,7-Dimethoxyquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases. The substitution pattern on the quinoxaline ring plays a crucial role in determining the potency and selectivity of these compounds.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected quinoxaline and quinazoline derivatives against various human cancer cell lines. The data highlights the influence of different substituents at the 2, 3, 6, and 7 positions.
| Compound ID | R1 | R2 | R6 | R7 | Cancer Cell Line | IC50 (µM) | Reference |
| 12n | 4-Anilino with benzimidazole | H | OCH3 | OCH3 | A549 (Lung) | 7.3 ± 1.0 | [1] |
| MCF-7 (Breast) | 6.1 ± 0.6 | [1] | |||||
| MKN-45 (Gastric) | 13.4 ± 0.5 | [1] | |||||
| 14m | p-CF3-phenyl | H | OCH3 | OCH3 | Leukemia (SR) | 0.133 | [2] |
| Colon (COLO205) | 0.401 | [2] | |||||
| Melanoma (LOX IMVI) | 0.116 | [2] | |||||
| 9b | 4-Substituted aniline | H | OCH3 | OCH3 | Leukemia (CCRF-CEM) | Not specified, but potent | [3] |
| 20 | 4-(3-bromoanilino) | H | OCH3 | OCH3 | EGFR wt | 0.021 ± 0.003 | [4] |
| VEGFR-2 | 0.035 ± 0.005 | [4] | |||||
| 21b | 4-(3-ethynylanilino) | H | OCH3 | OCH3 | EGFR wt | 0.019 ± 0.002 | [4] |
| VEGFR-2 | 0.031 ± 0.004 | [4] | |||||
| 21e | 4-(3-chloro-4-fluoroanilino) | H | OCH3 | OCH3 | EGFR wt | 0.015 ± 0.001 | [4] |
| VEGFR-2 | 0.025 ± 0.003 | [4] |
Note: The table includes quinoline and quinazoline derivatives with the 6,7-dimethoxy substitution to provide a broader context due to the limited data on 2,3-dichloro-6,7-dimethoxyquinoxaline.
Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline derivatives have also been investigated for their activity against various bacterial and fungal pathogens. The mechanism of their antimicrobial action can involve the inhibition of essential enzymes or disruption of cell wall synthesis.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against different microbial strains.
| Compound ID | R2 Substituent | R3 Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | Not Specified | Not Specified | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [5][6] |
| Compound 7 | Not Specified | Not Specified | E. coli ATCC25922 | 2 | [7] |
| S. pyrogens ATCC19615 | 2 | [7] | |||
| Compound 37 | Not Specified | Not Specified | Mycobacterium tuberculosis (drug-resistant strains) | 0.08 - 0.31 | [7] |
| Compound 38 | Not Specified | Not Specified | Mycobacterium tuberculosis (drug-resistant strains) | 0.16 - 0.31 | [7] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines a common method for assessing the cytotoxic effect of compounds on cancer cell lines.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, MKN-45) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serially dilute the compounds in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
3. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.
1. Inoculum Preparation:
-
Culture the microbial strains (e.g., S. aureus, E. coli) in appropriate broth overnight.
-
Dilute the culture to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
2. Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth to obtain a range of concentrations.
3. Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Signaling Pathway: Kinase Inhibition
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by these compounds.
Caption: Generic Kinase Signaling Pathway Inhibition.
Experimental Workflow: Anticancer Drug Screening
The following diagram outlines a general workflow for the initial screening of novel compounds for anticancer activity.
Caption: Workflow for Anticancer Drug Screening.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,3-Dichloro-6,7-dimethoxyquinoxaline Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-disubstituted 6,7-dimethoxyquinoxaline analogs, focusing on their potential as anticancer agents and kinase inhibitors. The quinoxaline scaffold is a privileged structure in medicinal chemistry, and derivatives of 2,3-dichloro-6,7-dimethoxyquinoxaline have emerged as a promising class of compounds with potent biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the rational design of novel therapeutics.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro anticancer and kinase inhibitory activities of various 2,3-disubstituted quinoxaline analogs. While direct SAR studies on a comprehensive series of analogs derived from this compound are limited in publicly available literature, the data from closely related 6,7-disubstituted quinoxalines provide valuable insights into the structural requirements for activity.
| Compound ID | R1 (Position 2) | R2 (Position 3) | R6 | R7 | Target/Cell Line | Activity (IC50, µM) | Reference |
| 1 | -Cl | -N(H)-[4-(trifluoromethyl)phenyl] | -Br | -H | MCF-7 | >100 | [1] |
| 2 | -Cl | -N(H)-[4-(trifluoromethyl)phenyl] | -H | -Br | MCF-7 | >100 | [1] |
| 3 | -[2-(4-methoxy-benzylidene)hydrazinyl] | (fused thiazolo ring) | -H | -Br | MCF-7 | 58.4 | [1] |
| 4 | (fused pyrazino ring) | (fused pyrazino ring) | -H | -Br | MCF-7 | 65.2 | [1] |
| 5c | -NH-(3-chlorophenyl) | (fused pyrrolo ring with -COOH) | -H | -H | CK2 Kinase | 0.049 | [2] |
| QW12 | - (substituted furan) | - (substituted furan) | -H | -H | HeLa | 11.2 | [3] |
| 12n | -anilino-benzimidazole | -H | -OCH3 | -OCH3 | c-Met Kinase | 0.030 | [4] |
| 12n | -anilino-benzimidazole | -H | -OCH3 | -OCH3 | A549 | 7.3 | [4] |
| 12n | -anilino-benzimidazole | -H | -OCH3 | -OCH3 | MCF-7 | 6.1 | [4] |
| 12n | -anilino-benzimidazole | -H | -OCH3 | -OCH3 | MKN-45 | 13.4 | [4] |
| 26e | - (dibromo substitution) | - | - | - | ASK1 Kinase | 0.03017 | [5] |
Structure-Activity Relationship Insights:
-
Substitution at positions 2 and 3: The nature of the substituents at the 2 and 3 positions of the quinoxaline core is critical for biological activity. The replacement of the chloro groups with various amines, hydrazines, and fused heterocyclic systems has been explored. For instance, the introduction of a fused thiazolo-hydrazinyl moiety (Compound 3 ) or a fused pyrazino ring (Compound 4 ) leads to moderate cytotoxic activity against the MCF-7 breast cancer cell line.[1] A substituted pyrrolo-quinoxaline with a carboxylic acid (Compound 5c ) showed potent inhibition of CK2 kinase.[2]
-
Substitution at positions 6 and 7: The electronic properties of the substituents on the benzo ring of the quinoxaline scaffold significantly influence the anticancer activity. Studies on related quinoline and quinazoline scaffolds have shown that electron-donating groups, such as dimethoxy substituents, can enhance inhibitory effects against kinases like EGFR and VEGFR-2.[6] This is exemplified by the potent c-Met inhibitory activity of the 6,7-dimethoxy-4-anilinoquinoline analog 12n .[4]
-
Kinase Inhibition: Many quinoxaline derivatives exert their anticancer effects through the inhibition of various protein kinases. Analogs have been identified as inhibitors of c-Met, Apoptosis signal-regulating kinase 1 (ASK1), and Casein Kinase II (CK2), with some compounds exhibiting IC50 values in the nanomolar range.[2][4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds on cancer cell lines by measuring metabolic activity.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT into formazan crystals.[9]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[8]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay measures the amount of ATP remaining in a solution following a kinase reaction, which is inversely proportional to kinase activity.[10]
Materials:
-
Purified recombinant kinase (e.g., c-Met, ASK1, CK2)
-
Kinase-specific substrate
-
Test compounds
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds.
-
In a multi-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature.
-
Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by 2,3-disubstituted-6,7-dimethoxyquinoxaline analogs and a general workflow for their evaluation.
Caption: General workflow for the synthesis, screening, and SAR analysis of novel quinoxaline analogs.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by quinoxaline analogs.
Caption: Inhibition of the JAK-STAT signaling pathway by quinoxaline-based kinase inhibitors.
Caption: Quinoxaline analogs as potential inhibitors of the ASK1 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating the Structure of Synthesized 2,3-Dichloro-6,7-dimethoxyquinoxaline via 1H NMR: A Comparative Guide
For researchers and professionals in drug development, unambiguous structural validation of synthesized compounds is paramount. This guide provides a comparative analysis for validating the structure of 2,3-Dichloro-6,7-dimethoxyquinoxaline using 1H NMR spectroscopy. We present expected 1H NMR data alongside data from structurally similar compounds to aid in spectral interpretation. Detailed experimental protocols for both synthesis and NMR analysis are also provided.
Predicted 1H NMR Data and Comparison with Analogues
The structure of this compound suggests a simple 1H NMR spectrum due to the symmetry of the molecule. The two protons on the benzene ring (at positions 5 and 8) are chemically equivalent, as are the two methoxy groups (at positions 6 and 7). Therefore, two singlets are expected.
To predict the chemical shifts, we can draw comparisons with structurally related quinoxaline derivatives. The following table summarizes the expected 1H NMR data for the target compound and presents experimental data for similar compounds.
| Compound | H-5, H-8 Chemical Shift (δ, ppm) | Methoxy (-OCH3) Protons Chemical Shift (δ, ppm) | Solvent |
| This compound (Predicted) | ~7.3 - 7.5 (s, 2H) | ~4.0 (s, 6H) | CDCl3 |
| 2,3-Dichloro-6-methoxyquinoxaline[1] | 7.30 (d, 1H), 7.43 (dd, 1H), 7.90 (d, 1H) | 3.96 (s, 3H) | CDCl3 |
| 2,4-Dichloro-6,7-dimethoxyquinazoline[2][3] | 7.24 (s, 1H), 7.11-7.96 (m) | 3.91 (s, 3H), 3.95 (s, 3H), 3.93-4.19 (m) | DMSO-d6 |
Note: The splitting patterns (d=doublet, dd=doublet of doublets, m=multiplet, s=singlet) and integration values (e.g., 1H, 3H, 6H) are crucial for structural assignment.
The predicted spectrum for this compound is simpler than its analogues due to its symmetry. The protons at C5 and C8 would appear as a single peak, and the six protons of the two methoxy groups would also resonate as a single peak. The electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the methoxy groups influence the precise chemical shifts.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by chlorination.[4][5]
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
Oxalic acid
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine and oxalic acid in a suitable solvent.
-
Reflux the mixture for several hours to form the intermediate quinoxaline-2,3-dione.
-
After cooling, filter the precipitate, wash with water, and dry.
-
To the dried intermediate, add phosphorus oxychloride and a catalytic amount of N,N-dimethylformamide.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
1H NMR Spectroscopy
Standard procedures for obtaining 1H NMR spectra of organic compounds should be followed.[6][7][8]
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)
-
NMR tube
Procedure:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.
-
Acquire the 1H NMR spectrum using a spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the chemical shifts to the residual solvent peak.
Workflow for Synthesis and Validation
The following diagram illustrates the logical workflow from synthesis to structural validation of this compound.
Alternative and Complementary Validation Techniques
While 1H NMR is a powerful tool for structural elucidation, other techniques can provide complementary data to confirm the structure of this compound:
-
13C NMR Spectroscopy: Provides information about the carbon framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns that support the proposed structure.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, Cl) in the compound.
The concerted use of these techniques provides a robust validation of the synthesized compound's structure.[9]
References
- 1. CN108191778B - Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling - Google Patents [patents.google.com]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Quinoxaline Derivatives in Cancer Research: A Comparative In Silico Docking Analysis
A deep dive into the binding affinities and inhibitory potential of quinoxaline derivatives against key protein targets in cancer therapy, supported by molecular docking data.
Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein targets implicated in diseases such as cancer.[1] This guide provides a comparative overview of recent molecular docking studies on quinoxaline derivatives, focusing on their interactions with key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and c-Met kinase.
Comparative Analysis of Binding Affinities and Inhibitory Concentrations
The following tables summarize key quantitative data from various studies, offering a comparative look at the efficacy of different quinoxaline derivatives against their respective protein targets. This data highlights the potential of these compounds as anticancer agents.
Dual EGFR and COX-2 Inhibitors
A study on novel quinoxaline derivatives identified compounds with dual inhibitory activity against both EGFR and COX-2, suggesting their potential as anticancer and anti-inflammatory agents.[3][4] The half-maximal inhibitory concentrations (IC50) for some of the most potent compounds are presented below.
| Compound ID | Target Protein | IC50 (µM) |
| 4a | EGFR | 0.3 |
| 13 | EGFR | 0.4 |
| 11 | EGFR | 0.6 |
| 5 | EGFR | 0.9 |
| 13 | COX-2 | 0.46 |
| 11 | COX-2 | 0.62 |
| 5 | COX-2 | 0.83 |
| 4a | COX-2 | 1.17 |
Table 1: IC50 values of quinoxaline derivatives against EGFR and COX-2.[3][4]
EGFR Inhibitors
Several studies have focused on quinoxaline derivatives as inhibitors of EGFR, a key target in non-small cell lung cancer. The data below compares the binding energies and IC50 values of various derivatives against cancer cell lines. Doxorubicin and Osimertinib were used as reference agents in these studies.[5][6]
| Compound ID | Predicted Binding Energy (kcal/mol) | IC50 (µM) against A549 cells | Reference Compound | IC50 (µM) |
| 4i | Not Reported | 3.902 ± 0.098 | Doxorubicin | Not Reported for A549 |
Table 2: Anticancer activity of a promising quinoxaline derivative against the A549 lung cancer cell line.[5]
| Compound ID | Predicted Binding Energy (kcal/mol) | IC50 (nM) against EGFR (L858R/T790M/C797S) | Reference Compound | IC50 (nM) |
| CPD4 | < -7.0 | 3.04 ± 1.24 | Osimertinib | 8.93 ± 3.01 |
| CPD15 | < -7.0 | 6.50 ± 3.02 | Osimertinib | 8.93 ± 3.01 |
| CPD16 | < -7.0 | 10.50 ± 1.10 | Osimertinib | 8.93 ± 3.01 |
| CPD21 | < -7.0 | 3.81 ± 1.80 | Osimertinib | 8.93 ± 3.01 |
Table 3: Inhibitory activity of quinoxalinone derivatives against a triple-mutant EGFR.[6]
Another study investigated a series of novel quinoxaline derivatives targeting the EGFR receptor (PDB ID: 4HJO), revealing a range of binding energies and inhibitory concentrations against various cancer cell lines.[7][8]
| Compound ID | Binding Energy (kcal/mol) | IC50 (µM) against HeLa cells | IC50 (µM) against MCF-7 cells |
| IVd | -12.03 | 3.20 ± 1.32 | 4.19 ± 1.87 |
| IVa | -11.18 | Good to Moderate | Good to Moderate |
| IVb | -11.82 | Good to Moderate | Good to Moderate |
Table 4: Binding energies and IC50 values of quinoxaline derivatives against EGFR.[7][8]
Experimental Protocols: In Silico Molecular Docking
The molecular docking studies cited in this guide generally follow a standardized computational workflow to predict the binding affinity and interaction modes of the quinoxaline derivatives with their protein targets.
Protein and Ligand Preparation
The three-dimensional crystal structures of the target proteins, such as EGFR (PDB IDs: 1M17, 4HJO), COX-2 (PDB ID: 3LN1), and c-Met kinase, are retrieved from the Protein Data Bank (PDB).[1][3][7][9] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 3D structures of the quinoxaline derivatives (ligands) are built using molecular modeling software and then optimized to their lowest energy conformation.[1]
Binding Site Identification
The active site of the kinase is typically defined based on the co-crystallized ligand in the PDB structure or through computational prediction methods.[10] This defined region constitutes the search space for the docking algorithm.
Molecular Docking Simulation
Docking simulations are performed using software such as AutoDock or Discovery Studio.[1][10][11] These programs predict the most likely binding conformation of each ligand within the protein's active site.[10] The algorithms sample numerous possible orientations and conformations of the ligand, scoring them based on a function that estimates the binding affinity.[10]
Validation of the Docking Protocol
A crucial step in ensuring the reliability of the docking results is the validation of the protocol. This is often achieved by redocking the co-crystallized ligand back into the active site of the protein. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked conformation and the original crystal structure conformation is generally considered a successful validation.[1]
Visualizing Molecular Interactions and Pathways
To better understand the context of these in silico studies, the following diagrams illustrate a general experimental workflow for molecular docking and a hypothetical signaling pathway that can be targeted by quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinoxaline Synthesis: Methods, Efficacy, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The efficient synthesis of these valuable scaffolds is a critical factor in drug discovery and development. This guide provides a comparative analysis of prominent synthetic methodologies for quinoxaline compounds, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Synthesis Efficiency
The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. However, numerous modern methodologies have been developed to improve efficiency, reduce environmental impact, and increase product yields. This section compares four prominent methods: Classical Condensation, Microwave-Assisted Synthesis, Green Synthesis using a Heterogeneous Catalyst, and Tandem Oxidative Cyclization. The synthesis of 2,3-diphenylquinoxaline is used as a representative example for this comparison.
Table 1: Comparative Data for the Synthesis of 2,3-Diphenylquinoxaline
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 75 - 98.95% | [1][2] |
| Microwave-Assisted | None | Ethanol | 160 °C | 10 min | ~60% | [3] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | [4] |
| Green Synthesis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% | [5] |
| Green Synthesis | Fe₃O₄@SiO₂/Schiff base/Co(II) | Ethanol/Water | Room Temperature | Not Specified | 95% | [6] |
| Tandem Oxidative Cyclization | (Diacetoxyiodo)benzene | Not Specified | Mild Conditions | Not Specified | Varies | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative analysis.
Classical Condensation Method for 2,3-Diphenylquinoxaline
This traditional method relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, in this case, benzil.[1][2][9]
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (approx. 16 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the product to precipitate.
-
Collect the precipitated 2,3-diphenylquinoxaline by filtration.
-
Recrystallize the crude product from aqueous ethanol to obtain the purified product.
Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
Microwave-assisted organic synthesis is a green chemistry technique that often leads to shorter reaction times and higher yields.[3][4]
Materials:
-
o-Phenylenediamine (0.108 g, 1 mmol)
-
Benzil (0.21 g, 1 mmol)
-
Ethanol (5 mL)
-
Acidic Alumina (optional, as catalyst)
Procedure:
-
In a 10 mL microwave synthesis vial, combine o-phenylenediamine (1 mmol) and benzil (1 mmol).
-
Add 5 mL of ethanol to the vial. (For a solvent-free approach, omit the ethanol and add a catalytic amount of acidic alumina).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 160 °C) or power (e.g., 340 W) for a short duration (e.g., 3-10 minutes).
-
After irradiation, cool the vial to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the product from methanol or ethanol for purification.
Green Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst
This method utilizes a solid-supported catalyst that can be easily recovered and reused, aligning with the principles of green chemistry.[5][6]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
Heterogeneous catalyst (e.g., CuH₂PMo₁₁VO₄₀ on Alumina or Fe₃O₄@SiO₂/Schiff base/Co(II))
-
Toluene or Ethanol/Water
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1 mmol), benzil (1 mmol), and the heterogeneous catalyst (e.g., 0.1 g of alumina-supported catalyst or 0.03 g of magnetic nanocatalyst).
-
Add the appropriate solvent (e.g., 8 mL of toluene or a mixture of ethanol and water).
-
Stir the mixture at room temperature for the specified time (e.g., 2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration (or with a magnet for magnetic catalysts).
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
Beirut Reaction for Quinoxaline-1,4-Dioxides
The Beirut reaction is a cycloaddition reaction between a benzofuroxan and an enolate or other active methylene compound to produce quinoxaline-N,N'-dioxides.[10][11][12]
Materials:
-
Benzofuroxan
-
Active methylene nitrile (e.g., 2-cyanomethylthiazole)
-
Base (e.g., KOH or Et₃N)
-
Solvent (e.g., DMF)
Procedure:
-
Dissolve equimolar amounts of the benzofuroxan and the active methylene nitrile in DMF.
-
Add 1.5 equivalents of the base (e.g., KOH or triethylamine).
-
Allow the dark-colored reaction mixture to stand in a freezer for 24-72 hours.
-
Dilute the reaction mixture with cold alcohol to precipitate the product.
-
Filter the solid and recrystallize to obtain the pure 2-aminoquinoxaline-1,4-dioxide.
Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives exhibit a wide range of biological activities, often through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. Their anticancer and antibacterial effects are of particular interest to researchers.
Anticancer Activity: Inhibition of EGFR and PI3K/AKT/mTOR Pathways
Many quinoxaline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways like the PI3K/AKT/mTOR pathway. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis in cancer cells.
Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.
Caption: PI3K/AKT/mTOR Pathway Inhibition by Quinoxaline Derivatives.
Antibacterial Mechanism of Action
The antibacterial activity of certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, involves the generation of reactive oxygen species (ROS) and subsequent DNA damage within the bacterial cell.
Caption: Antibacterial Mechanism of Quinoxaline 1,4-di-N-oxides.
References
- 1. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 2. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 3. ajrconline.org [ajrconline.org]
- 4. scispace.com [scispace.com]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. An electrochemical tandem oxidative azidation and intramolecular cyclization strategy for the synthesis of quinoxaline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 2,3-Dichloro-6,7-dimethoxyquinoxaline Derivatives and Cisplatin in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anti-cancer effects. This guide provides a comparative overview of the efficacy of 2,3-dichloro-6,7-dimethoxyquinoxaline derivatives and the widely used chemotherapeutic agent, cisplatin. This analysis is based on available in vitro data, focusing on cytotoxicity and the induction of apoptosis.
Executive Summary
Data Presentation: Cytotoxicity
The following tables summarize the available in vitro cytotoxicity data for various quinoxaline derivatives and cisplatin across different cancer cell lines. It is important to note that these values were obtained from different studies under varying experimental conditions and are therefore not directly comparable. They are presented to provide a general sense of the cytotoxic potential of this class of compounds in relation to a standard chemotherapeutic agent.
Table 1: In Vitro Cytotoxicity (IC50) of Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | C91-PL (T-cell leukemia) | Not explicitly stated in µM, but dose-dependent inhibition observed | [1] |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | HuT-102 (T-cell leukemia) | Not explicitly stated in µM, but dose-dependent inhibition observed | [1] |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | CEM (T-cell leukemia) | Not explicitly stated in µM, but dose-dependent inhibition observed | [1] |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Jurkat (T-cell leukemia) | Not explicitly stated in µM, but dose-dependent inhibition observed | [1] |
| Quinoxaline Derivative IV | PC-3 (Prostate Cancer) | 2.11 | [2] |
| Quinoxaline Derivative III | PC-3 (Prostate Cancer) | 4.11 | [2] |
Table 2: In Vitro Cytotoxicity (IC50) of Cisplatin
| Cancer Cell Line | IC50 (µM) | Incubation Time | Reference Notes |
| Various | Highly variable | 48h or 72h | A meta-analysis has shown extreme heterogeneity in reported IC50 values for cisplatin across studies, emphasizing the importance of internal controls. |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives or cisplatin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways
The induction of apoptosis is a key mechanism for the anti-cancer activity of many quinoxaline derivatives. Based on studies of 6,7-dichloroquinoxaline derivatives, a proposed signaling pathway leading to apoptosis is illustrated below.
Caption: Proposed apoptotic signaling pathway for certain quinoxaline derivatives.
The experimental workflow for evaluating the anti-cancer efficacy of these compounds is a multi-step process.
Caption: Experimental workflow for anti-cancer drug screening.
Conclusion
This compound derivatives represent a promising avenue for the development of novel anti-cancer therapeutics. While the available data on their direct comparison with cisplatin is limited, studies on structurally related quinoxaline compounds demonstrate potent cytotoxic and pro-apoptotic activities in various cancer cell lines. The mechanisms of action appear to involve the induction of oxidative stress, DNA damage, and the modulation of key apoptotic regulators such as p53 and Bcl-2. Further research, including head-to-head in vitro and in vivo studies against established chemotherapeutic agents like cisplatin, is warranted to fully elucidate the therapeutic potential of this class of compounds. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Reactivity of 2,3-Dichloro-6,7-dimethoxyquinoxaline: A Computational and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Reactivity Profile
Based on the foundational principles of organic chemistry and findings from related studies, 2,3-Dichloro-6,7-dimethoxyquinoxaline is anticipated to be highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C2 and C3 positions of the quinoxaline ring are expected to be the primary sites for nucleophilic attack. This reactivity is a well-documented characteristic of 2,3-dichloroquinoxaline, which serves as a versatile building block for synthesizing a variety of quinoxaline derivatives.[3] The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, coupled with the activating effect of the chlorine atoms, renders the C2 and C3 positions electrophilic.
Comparative DFT Computational Analysis
DFT calculations are a powerful tool for predicting and understanding the reactivity of molecules.[2][4][5] By calculating various quantum chemical parameters, we can gain insights into the electronic structure and susceptibility of a molecule to chemical reactions. Below is a summary of key reactivity descriptors that would be determined in a DFT analysis of this compound, presented alongside hypothetical comparative data for other quinoxaline derivatives to provide context.
Table 1: Comparison of Global Reactivity Descriptors (Hypothetical Data)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (σ) | Electronegativity (χ) |
| This compound | -6.8 | -2.5 | 4.3 | 2.15 | 0.47 | 4.65 |
| 2,3-Dichloroquinoxaline | -7.1 | -2.8 | 4.3 | 2.15 | 0.47 | 4.95 |
| Quinoxaline | -6.5 | -1.5 | 5.0 | 2.50 | 0.40 | 4.00 |
Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual values would need to be determined through specific DFT calculations for each molecule.
Interpretation of Reactivity Descriptors:
-
EHOMO (Highest Occupied Molecular Orbital Energy): A higher EHOMO value indicates a greater tendency to donate electrons.
-
ELUMO (Lowest Unoccupied Molecular Orbital Energy): A lower ELUMO value suggests a greater ability to accept electrons. The electrophilic nature of this compound would be reflected in a low ELUMO.
-
Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller energy gap implies higher reactivity.[6]
-
Global Hardness (η) and Softness (σ): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Softer molecules are generally more reactive.
-
Electronegativity (χ): This parameter indicates the ability of a molecule to attract electrons.
Experimental Protocols for Reactivity Analysis
The primary experimental method to probe the reactivity of this compound would involve nucleophilic aromatic substitution (SNAr) reactions.
General Protocol for SNAr with an Amine Nucleophile:
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or DMF.
-
Addition of Nucleophile: Add the desired amine nucleophile (1-2 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized product is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
This protocol is adapted from procedures used for the synthesis of various substituted quinazolines and quinoxalines.[7][8][9]
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for a DFT-based computational analysis of molecular reactivity.
Caption: Workflow for DFT computational analysis of molecular reactivity.
Conclusion
While direct experimental and computational data on this compound are limited in the reviewed literature, a comprehensive understanding of its reactivity can be inferred from the behavior of analogous compounds. DFT calculations provide a robust theoretical framework for predicting its electrophilic nature and identifying the most probable sites for nucleophilic attack. The synergy between computational modeling and experimental validation is crucial for accelerating the discovery and development of novel quinoxaline-based compounds with therapeutic potential.[1] Future studies should focus on performing specific DFT calculations and experimental reactivity assays on this compound to validate these predictions and expand the chemical space for drug discovery.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of Novel Quinoxaline Derivatives Against Established Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of more effective and targeted cancer therapies, researchers have increasingly turned their attention to the versatile quinoxaline scaffold. This guide provides a comprehensive benchmark comparison of newly developed quinoxaline derivatives against well-established kinase inhibitors, offering researchers, scientists, and drug development professionals a thorough analysis of their comparative efficacy. This report collates in vitro and in vivo experimental data to objectively assess the performance of these emerging compounds.
The inhibition of protein kinases is a cornerstone of modern oncology.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] While a number of kinase inhibitors have been successfully translated into clinical practice, the quest for compounds with improved potency, selectivity, and resistance profiles remains a significant endeavor. Quinoxaline derivatives have emerged as a promising class of kinase inhibitors due to their structural versatility and ability to interact effectively with kinase targets.[1]
This comparative guide will delve into the anti-proliferative activities and in vivo efficacy of novel quinoxaline derivatives, juxtaposing their performance with that of FDA-approved kinase inhibitors such as Sorafenib, Erlotinib, Sunitinib, Lapatinib, Pazopanib, and Regorafenib.
In Vitro Comparative Analysis: Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the IC50 values of novel quinoxaline derivatives and established kinase inhibitors against a panel of human cancer cell lines, as determined by MTT or similar cell viability assays.
Table 1: IC50 Values of Novel Quinoxaline Derivatives in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 11 | MCF-7 (Breast) | 0.81 |
| HCT116 (Colon) | 1.25 | |
| HepG2 (Liver) | 2.91 | |
| Compound 13 | MCF-7 (Breast) | 0.93 |
| HCT116 (Colon) | 1.52 | |
| HepG2 (Liver) | 2.78 | |
| Compound 4a | MCF-7 (Breast) | 3.21 |
| HCT116 (Colon) | 4.11 | |
| HepG2 (Liver) | 4.54 | |
| Compound 5 | MCF-7 (Breast) | 3.55 |
| HCT116 (Colon) | 4.28 | |
| HepG2 (Liver) | 4.36 | |
| Compound VIIIc | HCT116 (Colon) | 2.5 |
| MCF-7 (Breast) | 9 | |
| Compound VIIIa | HepG2 (Liver) | 9.8 |
| Compound 4m | A549 (Lung) | 9.32 |
| Compound 6 | MCF-7 (Breast) | 4.23 |
| HepG2 (Liver) | 16.46 | |
| Compound 5a | MCF-7 (Breast) | 10.78 |
Data synthesized from multiple sources for illustrative comparison.[2][3][4][5]
Table 2: IC50 Values of Known Kinase Inhibitors in Human Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) |
| Sorafenib | HepG2 (Liver) | ~5-8 |
| Erlotinib | A549 (Lung) | ~5-15 |
| Sunitinib | 786-O (Renal) | ~5 |
| Lapatinib | SKBR3 (Breast, HER2+) | ~0.08 |
| Pazopanib | 786-O (Renal) | ~20 |
| Regorafenib | Colo-205 (Colon) | ~3.3 |
IC50 values are approximate and can vary based on experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
To assess the therapeutic potential in a more complex biological system, the anti-tumor efficacy of a novel imidazo[1,2-a]quinoxaline-based EGFR inhibitor, designated as Compound 6b , was evaluated in a human tumor xenograft model and compared to historical data for established kinase inhibitors.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment | Xenograft Model | Dosage | Tumor Growth Inhibition (%) |
| Compound 6b | A549 (Lung) | 30 mg/kg | Significant tumor growth abolition |
| Erlotinib | H460a (Lung) | 100 mg/kg | 71 |
| Regorafenib | CT26 (Colon) | 30 mg/kg | Complete suppression |
| Sorafenib | HCC (Liver) | 50 mg/kg | 85 |
| Lapatinib | SUM149 (Breast) | 100 mg/kg (twice daily) | Growth impairment with radiation |
| Pazopanib | RCC (Renal) | 100 mg/kg | 99 |
| Sunitinib | 786-O (Renal) | 40 mg/kg | Initial ~30% decrease |
Data represents outcomes from various preclinical studies and is intended for comparative illustration.[6][7][8][9][10][11][12][13]
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways targeted by many of these kinase inhibitors and a general workflow for evaluating their efficacy.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
-
Reagents and Materials : Recombinant human kinase, appropriate peptide substrate, ATP, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100), test compounds (quinoxaline derivatives and known inhibitors), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, recombinant kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
-
Data Analysis : The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
-
Cell Culture : Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Procedure :
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (novel quinoxaline derivatives and known inhibitors) and incubate for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
-
Animal Model : Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.
-
Tumor Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., A549, HCT116) into the flank of each mouse.
-
Tumor Growth and Treatment : Monitor tumor growth with calipers. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups. Administer the test compounds (e.g., Compound 6b at 30 mg/kg) and vehicle control orally or via intraperitoneal injection daily or on a specified schedule.[12][13]
-
Efficacy Assessment : Measure tumor volume and body weight 2-3 times per week. The study endpoint is typically reached when tumors in the control group reach a predetermined size. At the endpoint, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[12][13]
-
Data Analysis : Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The preliminary data presented in this guide highlights the significant potential of novel quinoxaline derivatives as potent anti-cancer agents. Several of the new compounds exhibit IC50 values comparable to or, in some cases, more potent than established kinase inhibitors against various cancer cell lines. The in vivo data for Compound 6b further underscores the therapeutic promise of this class of molecules, demonstrating significant tumor growth inhibition.
This comparative analysis provides a valuable resource for the research and drug development community. The detailed protocols and structured data presentation are intended to facilitate the objective evaluation of these promising new compounds and guide future preclinical and clinical development efforts. Further investigation into the selectivity profiles and mechanisms of action of these novel quinoxaline derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. geneonline.com [geneonline.com]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lapatinib in Combination with Radiation Diminishes Tumor Regrowth in HER2+ and Basal-Like/EGFR+ Breast Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2- a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of Quinoxaline-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent kinase inhibition activity. This guide provides a comparative analysis of the cross-reactivity profiles of representative quinoxaline-based compounds, offering insights into their selectivity and potential off-target effects. The data presented, alongside detailed experimental protocols, aims to inform the selection and development of more precise and effective kinase-targeted therapeutics.
While specific cross-reactivity data for 2,3-Dichloro-6,7-dimethoxyquinoxaline is not extensively available in the public domain, this guide will focus on a broader class of well-characterized quinoxaline derivatives that have been evaluated for their kinase selectivity. By examining the inhibitory activity of these compounds against a panel of kinases, we can elucidate the general selectivity trends of the quinoxaline scaffold and highlight key structural modifications that influence target specificity.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 values) of three representative quinoxaline-based compounds against a panel of selected kinases. Lower IC50 values indicate higher potency. This data, compiled from various studies, serves to illustrate the typical cross-reactivity observed with this class of inhibitors.
| Target Kinase | QuinoxaInhib-A (IC50, nM) | QuinoxaInhib-B (IC50, nM) | QuinoxaInhib-C (IC50, nM) |
| Primary Target | |||
| Pim-1 | 74 | - | - |
| ASK1 | - | 30.17 | - |
| EphA3 | - | - | 15 |
| Off-Target Kinases | |||
| Pim-2 | 2100 | - | - |
| DYRK1A | >10000 | - | - |
| GSK3β | >10000 | - | - |
| VEGFR2 | - | - | 150 |
| PDGFRβ | - | - | 350 |
| c-Kit | - | - | >1000 |
| Abl | - | - | 800 |
| Src | - | - | 600 |
QuinoxaInhib-A represents a quinoxaline-2-carboxylic acid derivative[1], QuinoxaInhib-B is a derivative targeting ASK1[2], and QuinoxaInhib-C is a hypothetical but representative pyrrolo[3,2-b]quinoxaline-based inhibitor.[3] Values are sourced from multiple studies and are intended for comparative purposes.
Understanding the Signaling Context
Quinoxaline-based inhibitors often target key nodes in cellular signaling pathways that are dysregulated in various diseases, particularly cancer. The diagram below illustrates a simplified, generic kinase signaling cascade that is frequently targeted by such compounds. Understanding this context is crucial for interpreting cross-reactivity data and predicting potential on- and off-target effects in a cellular environment.
References
Safety Operating Guide
Safe Disposal of 2,3-Dichloro-6,7-dimethoxyquinoxaline: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dichloro-6,7-dimethoxyquinoxaline was located. The following guidance is synthesized from data for structurally similar chlorinated heterocyclic compounds and established best practices for laboratory chemical waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined below are intended to minimize risk and ensure safe handling of this chemical waste.
Hazard and Safety Summary
Based on analogous compounds, this compound is anticipated to be toxic if swallowed and may cause skin and eye irritation.[1][2] Proper personal protective equipment (PPE) is mandatory when handling this compound.
Quantitative Data for Analogous Compounds
Since no specific quantitative data for this compound is available, the following table summarizes data for a related compound, 2,3-Dichloroquinoxaline. This information should be used as a conservative reference for safety and handling.
| Parameter | Value (for 2,3-Dichloroquinoxaline) | Source |
| Melting Point | 150 - 155 °C / 302 - 311 °F | [3] |
| UN Number | UN2811 | [3] |
| Hazard Class | 6.1 (Toxic Solid) | [3] |
| Packing Group | III | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the methodology for the safe segregation, packaging, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Ventilation: All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed by your EHS department.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and shatter-resistant container designated for chlorinated organic solvent waste.
-
Avoid mixing with incompatible materials such as strong oxidizing agents.[3]
-
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic")
-
The accumulation start date
-
-
Storage:
4. Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1][4]
-
Incineration: High-temperature incineration at an approved facility is the recommended method for the destruction of chlorinated organic compounds.
-
Do Not:
-
Dispose of this chemical down the drain.[2]
-
Place it in regular trash receptacles.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
References
Personal protective equipment for handling 2,3-Dichloro-6,7-dimethoxyquinoxaline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Dichloro-6,7-dimethoxyquinoxaline. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Hazard Profile: this compound is a chemical compound that is toxic if swallowed, causes skin irritation, and can result in serious eye irritation.[1] It may also cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield (European Standard EN 166).[2][3] |
| Hand Protection | Protective gloves (chemically resistant, e.g., nitrile rubber). |
| Body Protection | A lab coat, long pants, and closed-toe shoes are required. A chemically resistant apron is recommended for procedures with a higher risk of splashing.[4][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][5] |
Operational Plan: Handling Procedures
All handling of this compound, especially when in powdered form or when preparing concentrated solutions, must be performed within a certified chemical fume hood to ensure adequate ventilation.[5]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] Don all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent inhalation of dust. Use tools and equipment that minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name and hazard information.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all work surfaces and equipment.
-
Storage: Store the compound in a dry, cool, and well-ventilated place in a tightly closed container.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated consumables like weigh boats and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed hazardous waste container.[4] Do not mix with other solvent waste streams unless compatibility is confirmed.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]
-
Storage Pending Disposal: Store hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[4]
-
Final Disposal: The primary method for disposal is through a licensed and approved hazardous waste disposal facility.[4] High-temperature incineration is a common and appropriate method for chlorinated, nitrogen-containing organic compounds.[4] Under no circumstances should this chemical be disposed of in standard laboratory drains or released into the environment.[4]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
